2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
Description
Properties
IUPAC Name |
N-[4,5-bis(4-methylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-3-7-14(8-4-12)17-18(15-9-5-13(2)6-10-15)24-19(22-17)21-16(23)11-20/h3-10H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSYUZOHVBOZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide CAS 726157-04-6
An In-Depth Technical Guide to 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
An Important Note on Chemical Structure: Initial searches for "this compound" with CAS number 726157-04-6 did not yield specific information for a thiazole derivative with tolyl groups at both the 4 and 5 positions. However, substantial data exists for the closely related compound, 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide (CAS: 6081-87-4)[1][2]. This guide will focus on this well-documented analogue, providing a comprehensive technical overview of its synthesis, properties, and potential applications, which are likely to be predictive for the originally requested compound.
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. The 2-acetamido-thiazole moiety, in particular, has been a focal point of research, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8] This guide provides a detailed technical examination of 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide, a representative member of this promising class of compounds. We will delve into its synthesis, chemical characteristics, and explore its potential as a lead compound for therapeutic development.
Chemical Properties and Data
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key chemical data for 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide and its precursors.
| Property | 2-Amino-4-(p-tolyl)thiazole | 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide |
| CAS Number | 2103-91-5[9][10] | 6081-87-4[1][2] |
| Molecular Formula | C10H10N2S[9] | C12H11ClN2OS[1] |
| Molecular Weight | 190.26 g/mol [9] | 266.75 g/mol [1] |
| Melting Point | 132-136 °C[9][10] | Not available |
| Appearance | Not available | Not available |
| Solubility | Not available | Not available |
Synthesis and Mechanism
The synthesis of 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide is a two-step process that begins with the construction of the core 2-amino-4-p-tolyl-thiazole ring, followed by N-acylation.
Part 1: Synthesis of 2-Amino-4-(p-tolyl)thiazole
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[11] This reaction involves the condensation of an α-haloketone with a thiourea.
Reaction: p-Tolyl-α-bromoacetophenone + Thiourea → 2-Amino-4-(p-tolyl)thiazole
Causality of Experimental Choices:
-
α-Haloketone: The use of an α-haloketone is crucial as the halogen provides a good leaving group for the initial nucleophilic attack by the sulfur of the thiourea, and the ketone provides the electrophilic center for the subsequent cyclization.
-
Thiourea: Thiourea serves as the source of the nitrogen and sulfur atoms required to form the thiazole ring.
-
Solvent: The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and to participate in the proton transfer steps of the mechanism.
Step-by-Step Protocol:
-
Dissolve p-tolyl-α-bromoacetophenone and an equimolar amount of thiourea in absolute ethanol.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(p-tolyl)thiazole.
Caption: Hantzsch synthesis of 2-amino-4-(p-tolyl)thiazole.
Part 2: Synthesis of 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide
The final step is the chloroacetylation of the 2-amino group of the thiazole ring.
Reaction: 2-Amino-4-(p-tolyl)thiazole + Chloroacetyl chloride → 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide
Causality of Experimental Choices:
-
Chloroacetyl chloride: This is a highly reactive acylating agent, ensuring efficient conversion of the amine to the amide. The chloro- group is also a key feature for potential further derivatization or biological activity.
-
Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is used to neutralize the HCl generated during the reaction, driving the reaction to completion.[12][13]
-
Solvent: An aprotic solvent like chloroform or acetone is used to prevent reaction with the acylating agent.[12][13]
Step-by-Step Protocol:
-
Suspend 2-amino-4-(p-tolyl)thiazole in a suitable aprotic solvent (e.g., chloroform).
-
Add a slight excess of a non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water to remove the base and any unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: Synthesis of the target compound via N-acylation.
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is not available, the broader class of 2-acetamido-thiazole derivatives has been extensively studied, revealing significant potential in several therapeutic areas.
Antimicrobial Activity
Thiazole derivatives are well-established as potent antimicrobial agents.[3][4][5] The thiazole ring is a key component of several clinically used antibiotics. The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[3]
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Biofilm Formation: Thiazole derivatives have also been investigated for their ability to prevent the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.
The chloroacetamide moiety in the target compound can act as an electrophile, potentially alkylating key nucleophilic residues in bacterial enzymes, leading to irreversible inhibition.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives.[7][14][15] They have been shown to be effective against a variety of cancer cell lines.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Some thiazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[16][17] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The thiazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are overactive in cancer cells.
-
Induction of Apoptosis: Many thiazole-based anticancer agents induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[18]
The presence of the tolyl group can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic binding pockets in target proteins.
Future Directions and Research Opportunities
This compound and its analogues represent a promising area for further research and development. Key future directions include:
-
Synthesis and Characterization: The synthesis and full characterization of the di-p-tolyl substituted compound is a primary next step to validate the hypotheses presented in this guide.
-
Biological Screening: A comprehensive biological evaluation of these compounds against a panel of bacterial and cancer cell lines is warranted to determine their therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the thiazole and phenyl rings will be crucial to optimize the biological activity and pharmacokinetic properties of these compounds.
-
Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
Conclusion
This compound, and its more extensively studied mono-tolyl analogue, belong to a class of thiazole derivatives with significant therapeutic potential. Their straightforward synthesis and the proven biological activity of the 2-acetamido-thiazole scaffold make them attractive candidates for further investigation in the development of novel antimicrobial and anticancer agents. The insights provided in this guide serve as a foundation for researchers to explore the full potential of this promising class of compounds.
References
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved February 23, 2026, from [Link]
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
-
A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29). Preprints.org. Retrieved February 23, 2026, from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. Retrieved February 23, 2026, from [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]
-
Acetylation, benzoylation and chloroacetylation of 2-amino-5-arylazo-thiazoles 4a-c. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2-AMINOTHIAZOLE DERIVATIVES. (2010, August 1). International Journal of Pharmaceutical Sciences and Research. Retrieved February 23, 2026, from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved February 23, 2026, from [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 23, 2026, from [Link]
-
Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025, April 7). MDPI. Retrieved February 23, 2026, from [Link]
-
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. (n.d.). SID.ir. Retrieved February 23, 2026, from [Link]
-
Oxytetracycline. (n.d.). CAS Common Chemistry. Retrieved February 23, 2026, from [Link]
-
Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025, February 28). ScienceRise: Pharmaceutical Science. Retrieved February 23, 2026, from [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025, April 16). Frontiers in Chemistry. Retrieved February 23, 2026, from [Link]
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019, April 1). BMC Chemistry. Retrieved February 23, 2026, from [Link]
-
Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 23, 2026, from [Link]
-
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. (2022, January 28). MDPI. Retrieved February 23, 2026, from [Link]
-
(PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (2016, October 11). ResearchGate. Retrieved February 23, 2026, from [Link]
-
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025, April 15). Frontiers. Retrieved February 23, 2026, from [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). SciELO. Retrieved February 23, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
2-propenal, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, (2E)-. (n.d.). The Good Scents Company. Retrieved February 23, 2026, from [Link]
-
6081-87-4,2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide. (n.d.). AccelaChem. Retrieved February 23, 2026, from [Link]
-
Chemical Properties of 4-Methylcinnamaldehyde (CAS 71277-10-6). (n.d.). Cheméo. Retrieved February 23, 2026, from [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023, March 15). SciELO. Retrieved February 23, 2026, from [Link]
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Chemical Properties of Diaryl Thiazole Acetamide Derivatives: A Technical Guide
Executive Summary
Diaryl thiazole acetamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by a central 1,3-thiazole ring substituted with aryl groups and an acetamide moiety.[1] This structural class exhibits a broad spectrum of pharmacological activities, including antifungal (targeting CYP51), anticancer (tubulin polymerization inhibition), and enzyme inhibition (urease, acetylcholinesterase).[1]
This guide dissects the chemical properties , synthetic pathways , and physicochemical characteristics of these derivatives.[1] It is designed to provide researchers with the mechanistic understanding required to optimize this scaffold for drug discovery campaigns.
Chemical Identity & Structural Core[1][2][3][4]
The core pharmacophore consists of a 1,3-thiazole ring acting as a bioisostere of pyridine or benzene, offering unique electronic properties due to the presence of both a pyridine-like nitrogen (electron-withdrawing) and a thiophene-like sulfur (electron-donating).[1]
The Scaffold
The most common configuration for "diaryl" derivatives in this class is the
-
Thiazole Ring (C
Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> NS): Planar and aromatic. The C2 position is highly nucleophilic in 2-aminothiazoles, making it the primary site for acylation. -
Acetamide Linker (-NH-CO-CH
-): Acts as a hydrogen bond donor/acceptor unit, critical for binding affinity in protein pockets (e.g., the colchicine binding site of tubulin).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Aryl Substituents:
-
C4-Position: Typically a phenyl ring.[2][3] Substituents here (Cl, OMe, NO
) modulate lipophilicity and electronic density of the thiazole.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Acetamide Tail: Often substituted with a second aryl group (benzyl), creating the "diaryl" architecture that facilitates
-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> stacking interactions.
-
Synthetic Pathways
The synthesis of diaryl thiazole acetamides is a robust, two-stage process. The reliability of these protocols makes them suitable for high-throughput library generation.
Mechanistic Workflow
-
Hantzsch Thiazole Synthesis: Condensation of an
-haloketone with a thioamide (or thiourea) to form the thiazole ring. -
N-Acylation: Reaction of the resulting 2-aminothiazole with an activated carboxylic acid derivative (acid chloride or anhydride) to install the acetamide.
Visualization of Synthesis
The following diagram illustrates the convergent synthesis pathway.
Figure 1: Convergent synthetic pathway for N-(4-arylthiazol-2-yl)acetamide derivatives via Hantzsch condensation and subsequent acylation.
Physicochemical Properties[1][2][4][6][7][8][9]
Understanding the physicochemical profile is essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) behavior.
Solubility and Stability
-
Solubility: These derivatives generally exhibit low aqueous solubility due to the rigid, planar diaryl system.[1] Solubility is significantly enhanced in polar aprotic solvents (DMSO, DMF) and moderately in polar protic solvents (Ethanol, Methanol).
-
Optimization: Introduction of hydrophilic groups (-OH, -NH
) or formation of hydrochloride salts improves aqueous solubility.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Chemical Stability: The thiazole ring is stable against oxidative degradation. The acetamide bond is susceptible to hydrolysis under strongly acidic or basic conditions but remains stable at physiological pH (7.4), making it suitable for oral delivery.[1]
Key Parameters Table
| Property | Typical Range | Biological Implication |
| LogP (Lipophilicity) | 2.5 – 4.5 | Values >3 indicate good membrane permeability but potential solubility issues.[1] |
| H-Bond Donors (HBD) | 1 (Amide NH) | Critical for interaction with Ser/Thr residues in enzyme active sites.[1] |
| H-Bond Acceptors (HBA) | 3 – 4 (N, O, S) | Facilitates water solubility and receptor binding.[1] |
| Topological Polar Surface Area (TPSA) | 60 – 90 Ų | <140 Ų suggests high probability of blood-brain barrier (BBB) penetration. |
| pKa (Thiazole N) | ~2.5 (Conjugate acid) | The thiazole nitrogen is weakly basic; protonation requires strong acid.[1] |
Structure-Activity Relationships (SAR)[9][10]
The biological efficacy of these derivatives is tightly controlled by the electronic and steric nature of the substituents on the aryl rings.
SAR Logic
-
C4-Aryl Ring (Thiazole):
-
Electron-Donating Groups (EDGs): Substituents like -OCH3 or -CH3 at the para-position often enhance antifungal activity by increasing electron density on the thiazole nitrogen.
-
Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -F) or -NO2 can improve metabolic stability and often increase potency in anticancer assays by enhancing lipophilic interactions.[1]
-
-
Acetamide Linker:
-
Bulky substituents on the acetamide nitrogen (e.g., N-alkylation) usually abolish activity due to steric clash.[1]
-
The carbonyl oxygen is a strict requirement for H-bonding.
-
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map highlighting critical sites for chemical modification.
Experimental Protocols
Synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide
This protocol describes the synthesis of a representative diaryl thiazole acetamide.
Reagents:
-
4-Chlorophenacyl bromide (1.0 eq)[1]
-
Thiourea (1.1 eq)[1]
-
Acetic Anhydride (excess) or Acetyl Chloride (1.2 eq)[1]
-
Pyridine or Triethylamine (base)
Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
-
Dissolve 4-chlorophenacyl bromide (10 mmol) in absolute ethanol (20 mL).
-
Add thiourea (11 mmol) to the solution.
-
Reflux the mixture for 2–4 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Cool the reaction mixture to room temperature. A solid precipitate (hydrobromide salt) will form.
-
Neutralize with 10% NaHCO
solution to precipitate the free base. -
Filter, wash with water, and recrystallize from ethanol.
-
Validation: Melting point check (approx. 165–168°C).
-
Step 2: Acetylation to N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide
-
Dissolve the 2-aminothiazole intermediate (5 mmol) in dry dichloromethane (DCM) or dry acetone (15 mL).[1]
-
Add triethylamine (6 mmol) as a proton scavenger.
-
Add acetyl chloride (6 mmol) dropwise at 0°C.
-
Stir at room temperature for 3 hours.
-
Pour into ice water and extract with DCM.
-
Wash organic layer with brine, dry over Na
SO , and evaporate. -
Purification: Recrystallize from Ethanol/Water.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signals must be confirmed:
-
H NMR (DMSO-d
):-
12.3 ppm (s, 1H, -NH): Confirms amide formation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
7.6 ppm (s, 1H, Thiazole C5-H): Characteristic singlet for the thiazole ring.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
2.1 ppm (s, 3H, -CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ): Confirms the acetyl group.
-
-
IR Spectroscopy:
-
Strong band at 1680–1700 cm
(C=O stretch).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Band at 3200–3300 cm
(NH stretch).
-
References
-
Synthesis and Biological Activities of N-(6-Arylbenzo[d]thiazol-2-yl)acetamide Derivatives. Molecules, 2016.[1][4] Link[1]
-
Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI, 2025.[1] Link[1][4]
-
N-(Thiazol-2-yl)acetamide: Crystal Structure and Synthesis. PMC, 2011. Link
-
Design, synthesis, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives. Frontiers in Chemistry, 2025.[1] Link
-
Physicochemical properties of synthesized thiazole derivatives. ResearchGate, 2019.[1] Link
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An In-depth Technical Guide to 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide, a substituted thiazole derivative of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes confirmed data with insights derived from structurally analogous compounds to offer a robust technical resource.
Core Molecular Attributes
The fundamental chemical identity of this compound is established by its molecular formula and weight. These core attributes are foundational for all subsequent analytical and experimental work.
| Attribute | Value | Source |
| IUPAC Name | N-[4,5-bis(4-methylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | [1][2] |
| CAS Registry Number | 726157-04-6 | [1] |
| Molecular Formula | C₁₉H₁₇ClN₂OS | [1] |
| Molecular Weight | 356.87 g/mol | [1][2] |
Postulated Synthesis Pathway
Step 1: Synthesis of the Thiazole Amine Intermediate
The initial and crucial step is the construction of the 4,5-di-p-tolyl-thiazol-2-amine core. This is typically achieved via a Hantzsch-type thiazole synthesis.
-
Rationale : This pathway is a classic and reliable method for constructing the thiazole ring from readily available starting materials. The reaction involves the condensation of a thiourea with an α-haloketone.
-
Protocol :
-
Reactant 1 : 4,4'-Dimethylbenzoin (an α-hydroxyketone) is first halogenated, typically using thionyl chloride (SOCl₂) or a similar halogenating agent, to form the α-haloketone intermediate, 2-chloro-1,2-bis(4-methylphenyl)ethan-1-one.
-
Reactant 2 : Thiourea (CH₄N₂S).
-
Reaction : The α-haloketone intermediate is reacted with thiourea in a suitable solvent, such as ethanol. The mixture is refluxed to facilitate the cyclization and formation of the aminothiazole ring.
-
Work-up : Upon cooling, the product, 4,5-di-p-tolyl-thiazol-2-amine, often precipitates and can be isolated by filtration and purified by recrystallization.
-
Step 2: Acylation to Yield the Final Product
The final step involves the acylation of the synthesized aminothiazole with chloroacetyl chloride.
-
Rationale : This is a standard nucleophilic acyl substitution reaction. The amino group on the thiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Protocol :
-
The 4,5-di-p-tolyl-thiazol-2-amine intermediate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a mild base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Chloroacetyl chloride is added dropwise to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.
-
The reaction mixture is then stirred at room temperature for several hours to ensure completion.
-
Work-up : The resulting mixture is washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, this compound. Further purification can be achieved through column chromatography or recrystallization.
-
Potential Biological Significance and Applications
The thiazole ring is a prominent scaffold in many pharmacologically active compounds. Coupled with the chloroacetamide functional group, this molecule is a candidate for investigation in several therapeutic areas. While direct biological data for this compound is scarce, research on structurally similar N-(thiazol-2-yl)-2-chloroacetamide derivatives provides valuable insights into its potential applications.
-
Antimicrobial Activity : Numerous studies have demonstrated that thiazole derivatives bearing a chloroacetamide moiety possess significant antimicrobial properties.[3][4] The chloroacetamide group is a reactive electrophile that can alkylate nucleophilic residues in bacterial or fungal enzymes, leading to inhibition of essential cellular processes.
-
Antiproliferative and Anticancer Activity : This class of compounds has also been investigated for its potential as anticancer agents.[3][4] The proposed mechanism often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. The lipophilic nature of the di-p-tolyl groups may enhance cell membrane permeability, a desirable trait for cytotoxic agents.
Safety and Handling Considerations
A formal Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the constituent functional groups, particularly the chloroacetamide moiety, several precautions are warranted.
-
General Hazards : Compounds containing the chloroacetamide group are generally considered hazardous. They are often classified as toxic if swallowed and may cause skin and eye irritation.[2][5]
-
Personal Protective Equipment (PPE) : When handling this compound, standard laboratory PPE is essential. This includes:
-
Safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
-
Handling : Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1][6] Avoid direct contact with skin and eyes.
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry place, segregated from strong oxidizing agents, acids, and bases.[2]
Future Research Directions
Given the promising pharmacological profile of related thiazole acetamides, this compound represents a valuable target for further investigation. Key future research should focus on:
-
Definitive Synthesis and Characterization : A complete, peer-reviewed synthesis protocol followed by full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis) is required to confirm the postulated structure and provide a reliable source of the material for further studies.
-
In Vitro Biological Screening : The compound should be screened against a panel of bacterial and fungal strains, as well as various cancer cell lines, to quantitatively assess its antimicrobial and antiproliferative activities.
-
Mechanism of Action Studies : Should significant biological activity be observed, subsequent studies should aim to elucidate the molecular mechanism by which the compound exerts its effects.
This technical guide provides a foundational understanding of this compound, bridging the gap in the current literature by synthesizing direct data with reasoned extrapolation from analogous compounds.
References
-
ResearchGate. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. [Link]
-
International Labour Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. [Link]
-
PMC. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
Covalent Warhead Reactivity of 2-Chloroacetamide Thiazoles
Content Type: Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary: The "Goldilocks" Electrophile
In the renaissance of Targeted Covalent Inhibitors (TCIs), the 2-chloroacetamide warhead occupies a controversial yet critical niche. Unlike the "soft" Michael acceptors (e.g., acrylamides) found in blockbuster drugs like Osimertinib, 2-chloroacetamides possess higher intrinsic reactivity, governed by
While often dismissed as "too reactive" for late-stage candidates, 2-chloroacetamide thiazoles represent a privileged scaffold. The thiazole heterocycle provides unique electronic modulation of the warhead, offering a tunable window of reactivity that balances potency with metabolic stability. This guide details the mechanistic underpinnings, synthesis, and reactivity profiling of this specific chemotype.
Mechanistic Basis & Electronic Tuning
The Reaction Coordinate
The covalent labeling of a cysteine residue by a 2-chloroacetamide thiazole proceeds via a bimolecular nucleophilic substitution (
Key Differentiator: The thiazole ring is electron-withdrawing (specifically at the C2 position). When attached to the amide nitrogen, it decreases the electron density on the amide carbonyl. This inductive effect ($ -I $) increases the electrophilicity of the
Visualization: Reaction Mechanism
The following diagram illustrates the transition state and the electronic influence of the thiazole ring.
Figure 1:
Experimental Protocols: Self-Validating Systems
Synthesis of N-(Thiazol-2-yl)-2-chloroacetamides
Objective: Synthesize the warhead with high purity, avoiding hydrolysis of the chloro-group.
Protocol:
-
Reagents: 2-Aminothiazole derivative (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Dry Dichloromethane (DCM).
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve 2-aminothiazole in dry DCM at
. -
Add TEA slowly.
-
Add chloroacetyl chloride dropwise over 15 minutes. Critical: Exothermic reaction; maintain temp <
to prevent bis-acylation. -
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Validation (TLC): Monitor disappearance of amine (ninhydrin stain) and appearance of product (UV active).
-
Workup: Wash with sat.
(removes HCl), then brine. Dry over .[1] -
Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography to avoid silica-induced hydrolysis.
Glutathione (GSH) Reactivity Assay
Objective: Determine the intrinsic reactivity half-life (
Protocol:
-
Stock Solutions:
-
Compound: 10 mM in DMSO.
-
GSH: 20 mM in Phosphate Buffer (PBS, pH 7.4).
-
Internal Standard (IS): Indomethacin or Warfarin (10 µM in ACN).
-
-
Reaction Mix:
-
Final concentration: 50 µM Compound + 5 mM GSH (100-fold excess) in PBS/ACN (80:20).
-
Control: Compound without GSH (stability check).
-
-
Time Points: Inject into LC-MS at
min. -
Quantification: Measure Area Under Curve (AUC) of the parent compound relative to IS.
-
Calculation: Plot
vs. time. The slope is .
Data Interpretation Table:
| Reactivity Class | Application Suitability | |
| < 15 | High | Tool Compound Only. High risk of immunotoxicity. |
| 15 – 120 | Moderate | Ideal TCI Window. Balances selectivity/potency. |
| > 120 | Low | Requires Strong Non-Covalent Binding. Similar to acrylamides. |
Structure-Activity Relationship (SAR) & Tunability
The reactivity of the chloroacetamide is not static; it is highly tunable via the thiazole ring substitutions.
-
Electron Withdrawing Groups (EWGs) at C5 (e.g., -CN, -CF3): Further decrease electron density on the amide N, increasing the acidity of the NH and the electrophilicity of the warhead. Result: Lower
(More reactive). -
Electron Donating Groups (EDGs) at C4/C5 (e.g., -CH3, -OMe): Push electron density into the ring. Result: Higher
(Less reactive, more selective).
SAR Decision Workflow
The following diagram guides the optimization of the warhead based on GSH data.
Figure 2: Optimization workflow for tuning warhead reactivity via thiazole substitution.
Case Studies & Applications
TEAD Palmitoylation Inhibitors
Recent screens for inhibitors of the TEAD-YAP1 interaction identified 2-chloroacetamide fragments that target a conserved cysteine in the TEAD palmitate pocket.
-
Insight: The thiazole scaffold provided superior solubility compared to phenyl analogs, and the specific geometry allowed the chloroacetamide to position perfectly for
attack, demonstrating that orientation is as critical as intrinsic reactivity.
Antibacterial Agents (MurA)
Thiazole-based chloroacetamides have been utilized to target MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).
-
Observation: While highly potent, early generations showed glutathione conjugation in vivo. Optimization involved adding steric bulk (e.g., phenyl rings at C4 of the thiazole) to hinder GSH approach while maintaining access to the enzyme active site.
References
-
Synthesis and Biological Evaluation: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives. PMC. Link
-
Reactivity Profiling: A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ScienceDirect. Link
-
GSH Assay Methodology: Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. ACS Publications.[2] Link
-
Fragment Screening: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[3]·YAP1 interaction.[3] RSC Medicinal Chemistry.[3] Link
-
General Covalent Drug Design: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI.[4] Link
Sources
The Thiazole Nexus: A Technical Guide to N-Substituted 2-Aminothiazoles in Drug Discovery
Topic: Literature Review of N-Substituted 2-Aminothiazole Derivatives Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary: The Privileged Scaffold
In the pharmacophore library of modern medicinal chemistry, the N-substituted 2-aminothiazole stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its utility is not merely structural but electronic; the thiazole ring is electron-rich, allowing for significant
From the historical dominance of sulfathiazole in the antibiotic era to the precision oncology of Dasatinib (Sprycel®), this scaffold remains a cornerstone of high-affinity ligand design. This guide dissects the synthetic architectures, structure-activity relationships (SAR), and validated protocols necessary to leverage this moiety in drug development.[1]
Synthetic Architectures: Construction and Functionalization
Accessing N-substituted 2-aminothiazoles generally follows two distinct logical pathways: de novo ring construction (Hantzsch) or post-synthetic functionalization (Cross-Coupling).
A. The Hantzsch Thiazole Synthesis (The Workhorse)
The condensation of
-
Mechanism: Nucleophilic attack of the thiourea sulfur on the
-carbon of the haloketone, followed by cyclodehydration. -
Advantage: High regioselectivity and tolerance for diverse functional groups on the phenyl ring of the haloketone.
-
Limitation: Requires the pre-synthesis of specific N-substituted thioureas.
B. Palladium-Catalyzed C-N Coupling (The Precision Tool)
For complex N-aryl substituents that are difficult to introduce via thioureas, the Buchwald-Hartwig amination is the method of choice.
-
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to an aryl halide, amine coordination, and reductive elimination.
-
Advantage: Allows for the late-stage functionalization of a pre-formed 2-aminothiazole core, critical for divergent library synthesis.
Visualization: Synthetic Pathways
The following diagram illustrates the decision logic between these two primary routes.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability.
Medicinal Chemistry & SAR: The "Why" Behind the Structure
The biological potency of N-substituted 2-aminothiazoles is governed by specific steric and electronic interactions.
A. Oncology: Kinase Inhibition (The Dasatinib Model)
In Tyrosine Kinase Inhibitors (TKIs) like Dasatinib (Bcr-Abl/Src inhibitor), the 2-aminothiazole acts as the Hinge Binder .[2]
-
N3 (Ring Nitrogen): Accepts a hydrogen bond from the backbone amide of Met318 (in Src).
-
Exocyclic NH: Donates a hydrogen bond to the carbonyl of the same residue.
-
N-Substitution: The bulky aryl group (e.g., 2-chloro-6-methylphenyl) attached to the exocyclic nitrogen forces the molecule into a specific conformation that fills the hydrophobic pocket, ensuring selectivity.
B. Antimicrobial Activity
Derivatives often function as DNA gyrase inhibitors or disrupt cell wall synthesis.
-
Schiff Bases: Converting the amine to an imine (
) often enhances lipophilicity, aiding cell membrane penetration in Gram-positive bacteria (S. aureus). -
Sulfonamides: Sulfathiazole derivatives mimic
-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase.
Visualization: Structure-Activity Relationship (SAR)
This diagram maps the functional roles of specific positions on the scaffold.[2]
Figure 2: SAR map highlighting the pharmacophoric roles of the 2-aminothiazole scaffold.
Quantitative Data Summary
The following table aggregates potency data from recent literature, comparing the efficacy of the scaffold across different therapeutic indications.
| Compound Class | Target / Organism | Key Substitution (R) | Activity Metric | Value | Reference |
| Dasatinib | Src Kinase | 2-chloro-6-methylphenyl | IC50 | 0.8 nM | [1] |
| Dasatinib Analog | Src Kinase | 2-methyl-6-(pyrimidinyl) | IC50 | 5.2 nM | [1] |
| Sulfonamide Deriv. | M. tuberculosis | 3-chlorobenzoyl | MIC | <1 | [2] |
| Schiff Base Deriv. | S. aureus | 4-nitrobenzylidene | MIC | 4 | [3] |
| Cytotoxic Deriv. | H1299 (Lung Cancer) | 4-methylbenzyl | IC50 | 4.89 | [1] |
Experimental Protocol: Validated Hantzsch Synthesis
Objective: Synthesis of N-(4-chlorophenyl)-4-phenylthiazol-2-amine. Rationale: This protocol demonstrates the classic Hantzsch route, chosen for its reliability and high yield in generating N-aryl derivatives without heavy metal catalysts.
Materials
-
Reactant A: 1-(4-chlorophenyl)thiourea (1.0 equiv, 10 mmol)
-
Reactant B: 2-bromoacetophenone (1.0 equiv, 10 mmol)
-
Solvent: Ethanol (Absolute, 30 mL)
-
Base: Ammonium hydroxide or Sodium bicarbonate (sat. aq.)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1-(4-chlorophenyl)thiourea in 30 mL of ethanol.
-
Addition: Add 10 mmol of 2-bromoacetophenone dropwise over 5 minutes. The reaction is exothermic; ensure stirring is vigorous.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). -
Precipitation: Allow the reaction to cool to room temperature. A hydrobromide salt of the product may precipitate.
-
Neutralization: Pour the reaction mixture into 100 mL of ice water. Basify to pH 8–9 using ammonium hydroxide or saturated
. This liberates the free base.[3] -
Filtration: Filter the resulting solid under vacuum. Wash the filter cake with cold water (
mL) to remove inorganic salts. -
Purification: Recrystallize from hot ethanol/water (4:1) or purify via silica gel flash chromatography if high purity (>99%) is required for biological assay.
Validation Criteria:
-
Melting Point: Sharp range (e.g.,
). -
1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around
7.0–7.5 ppm and the disappearance of the methylene protons of the bromoacetophenone.
Future Outlook: Covalent Inhibitors & PROTACs
The 2-aminothiazole scaffold is evolving. Current research focuses on:
-
Covalent Tethering: Modifying the C5 position with acrylamides to target non-catalytic cysteines for irreversible inhibition.
-
PROTACs: Using the 2-aminothiazole as the "warhead" to bind the protein of interest, linked to an E3 ligase recruiter for targeted protein degradation.
References
-
BenchChem. (2025).[2] 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery.Link
-
Worachartcheewan, A., et al. (2025).[1] Synthesis, Biological Investigation, and In Silico Studies of 2-Aminothiazole Sulfonamide Derivatives. EXCLI Journal.[1] Link
-
Mishra, R., et al. (2021).[4][5] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.[1][2][3][6][7][8][9][10][11][12][13] Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.[11] Link
-
Chawla, G., et al. (2022).[4] Synthesis of 2-aminothiazole derivatives: A short review. Bioorganic Chemistry.[9] Link
Sources
- 1. excli.de [excli.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Activity-based protein profiling (ABPP) probes with thiazole scaffolds
Topic: Activity-based protein profiling (ABPP) probes with thiazole scaffolds Content Type: Application Note & Protocol Audience: Senior Researchers, Chemical Biologists, Drug Discovery Scientists
Introduction: The Thiazole Privilege
The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics, particularly kinase inhibitors (e.g., Dasatinib), antibiotics (e.g., Cephalosporins), and metabolic modulators. Its ability to engage in hydrogen bonding via the ring nitrogen and pi-stacking interactions makes it an ideal pharmacophore for ATP-binding pockets and allosteric sites.
However, this promiscuity necessitates rigorous off-target profiling. Activity-Based Protein Profiling (ABPP) offers a chemoproteomic strategy to map the functional interactome of thiazole-based compounds directly in native biological systems. This guide details the design and application of thiazole-functionalized probes to deconvolute target selectivity and mechanism of action.
Probe Design Principles
Creating a functional ABPP probe from a thiazole lead compound requires a delicate balance between preserving binding affinity and introducing necessary chemical handles.
The Anatomy of a Thiazole Probe
A successful probe typically consists of three distinct modules:
-
The Ligand (Thiazole Core): The affinity element (e.g., 2-aminothiazole) that directs the probe to the target active site.
-
The Reactive Group (Warhead):
-
Electrophilic (Covalent): Acrylamides or chloroacetamides that react with active-site cysteines (common in covalent kinase inhibitors).
-
Photo-activatable (Reversible): Diazirines or benzophenones for targets lacking nucleophiles (Photo-Affinity Labeling, PAL).
-
-
The Reporter Handle: A latent chemical group (terminal alkyne or azide) for bioorthogonal conjugation (Click Chemistry) to biotin or fluorophores.[1]
Structural Logic Visualization
The following diagram illustrates the modular design of a thiazole-based ABPP probe, distinguishing between covalent and photo-affinity architectures.
Caption: Modular architecture of thiazole-based probes. The scaffold directs binding, while the warhead secures the complex for retrieval via the click handle.
Application Notes
Application A: Kinase Selectivity Profiling (Covalent)
Aminothiazoles are frequent scaffolds in Src and Abl kinase inhibitors. By functionalizing the thiazole core with an electrophile (e.g., an acrylamide warhead similar to the covalent mechanism of certain EGFR inhibitors), researchers can profile the "cysteinome" of kinases.
-
Mechanism: The thiazole binds the ATP pocket; the electrophile reacts with a conserved cysteine (e.g., Cys481 in BTK).
-
Readout: Mass spectrometry identifies which kinases are enriched, revealing the selectivity window of the scaffold.
Application B: Target Deconvolution via Photo-Affinity Labeling (PAL)
For thiazole drugs that bind reversibly (non-covalently), a "minimalist" linker strategy is employed. A diazirine group is attached to the thiazole (often replacing a solvent-exposed moiety to minimize steric clash).
-
Workflow: The probe is incubated with live cells or lysate.[2][3] UV irradiation (365 nm) activates the diazirine, forming a carbene that inserts into the nearest protein backbone.
-
Utility: This is critical for identifying "off-targets" that do not possess a reactive cysteine, such as metabolic enzymes or scaffolding proteins.
Detailed Protocol: Mass Spectrometry-Based ABPP
Safety Note: Acrylamide probes are toxic. Copper catalysts are cytotoxic; perform click chemistry in lysates, not live cells, unless using copper-free variants.
Phase 1: Sample Preparation & Probe Labeling
Objective: Solubilize the proteome and label targets without denaturing active sites.
-
Lysis:
-
Harvest
cells. Wash 2x with cold PBS. -
Resuspend in 1 mL cold Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100).
-
Critical: Do NOT add DTT or EDTA, as these interfere with electrophilic probes and copper chemistry, respectively.
-
Sonicate (3x 10s pulses) and centrifuge (16,000 x g, 15 min, 4°C). Collect supernatant.
-
Adjust protein concentration to 2 mg/mL.
-
-
Probe Incubation:
-
Add Thiazole-Alkyne Probe (stock in DMSO) to lysate.
-
Final Concentration: 1–10 µM (optimize based on probe potency).
-
Control: Pre-incubate a separate sample with 20x molar excess of the parent (non-clickable) thiazole drug for 30 min (Competition Control).
-
Incubate samples for 1 hour at Room Temperature (RT) with rotation.
-
(If using PAL Probes): Irradiate with UV light (365 nm) for 10 min on ice.
-
Phase 2: Click Chemistry (CuAAC)
Objective: Conjugate biotin to the probe-labeled proteins.
-
Prepare the Click Cocktail (pre-mix immediately before use):
-
Biotin-Azide: 100 µM final.
-
TCEP: 1 mM final (freshly prepared).
-
TBTA Ligand: 100 µM final (stabilizes Cu(I)).
-
CuSO4: 1 mM final.
-
-
Add cocktail to lysate. Vortex gently.
-
Incubate 1 hour at RT.
-
Precipitation: Add 4 volumes of cold Methanol, 1 volume Chloroform, and 3 volumes water. Vortex. Spin at max speed for 5 min. Discard aqueous/organic layers; keep the protein disk (interphase).
-
Wash protein pellet 2x with cold Methanol to remove free probe. Air dry.
Phase 3: Enrichment & Digestion
Objective: Isolate labeled proteins and prepare peptides for MS.
-
Resolubilization: Dissolve pellet in 500 µL 1.2% SDS / PBS. Heat at 95°C for 5 min.
-
Dilution: Dilute to 0.2% SDS with PBS (SDS must be <0.2% for streptavidin binding).
-
Capture: Add 50 µL Streptavidin-Agarose beads. Rotate O/N at 4°C.
-
Washing: Wash beads stringently (1x 1% SDS, 1x 6M Urea, 3x PBS) to remove non-specific binders.
-
On-Bead Digestion:
-
Resuspend beads in 50 mM Ammonium Bicarbonate.
-
Add Trypsin (sequencing grade) at 1 µg per sample.
-
Incubate O/N at 37°C.
-
-
Elution: Collect supernatant (contains tryptic peptides). Acidify with Formic Acid (to 1%).
Phase 4: Experimental Workflow Visualization
Caption: Step-by-step ABPP workflow from lysate preparation to mass spectrometry analysis.
Data Analysis & Troubleshooting
Quantitative Analysis
Data is typically analyzed using Label-Free Quantification (LFQ) or TMT isobaric tagging.
-
Hit Definition: A protein is considered a "Hit" if it shows >5-fold enrichment in the Probe sample vs. the "No-Probe" control.
-
Selectivity Filter: In competitive ABPP, a true target will show >50% signal reduction in the presence of the parent competitor drug.
Troubleshooting Table
| Issue | Possible Cause | Corrective Action |
| High Background | Non-specific sticking to beads | Increase wash stringency (use 6M Urea or 1% SDS washes). |
| No Signal | Click reaction failure | Prepare TCEP fresh; ensure TCEP is added before CuSO4 to prevent oxidation. |
| Probe Precipitation | Hydrophobic thiazole scaffold | Dilute probe in DMSO first; ensure final DMSO < 2% in lysate. |
| Keratin Contamination | Dust/Skin contamination | Use filter tips; wear gloves; perform digestion in a laminar flow hood. |
| Low Enrichment | Biotin interference | Avoid milk/BSA blocking buffers; use biotin-free lysis buffers. |
References
-
Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link
-
Niphakis, M. J., & Cravatt, B. F. (2014).[1][4] Enzyme inhibitor discovery by activity-based protein profiling.[5][6] Annual Review of Biochemistry. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link
-
Speers, A. E., & Cravatt, B. F. (2009).[7] Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. Link
-
Li, Z., et al. (2013).[8] Minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling. Angewandte Chemie International Edition. Link
Sources
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data‐Independent Acquisition Enhancement of a Competitive Activity‐Based Protein Profiling Platform for Kinase Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
Application Note: Solvent Systems for 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
This Application Note and Protocol guide is designed for researchers working with 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide , a highly lipophilic, electrophilic small molecule.
The guide prioritizes solubility optimization while preventing chemical degradation of the reactive
Executive Summary & Physicochemical Profile
This compound presents a dual challenge: high lipophilicity (driven by the 4,5-di-p-tolyl scaffold) and chemical reactivity (driven by the 2-chloroacetamide "warhead"). Standard solubility protocols using simple alcohols (Ethanol, Methanol) often fail, leading to silent precipitation in biological assays. Furthermore, the electrophilic nature of the compound requires the strict exclusion of nucleophilic buffer additives.
| Property | Value (Predicted/Observed) | Implications for Handling |
| Molecular Weight | ~356.87 g/mol | Moderate size; kinetics driven by lipophilicity. |
| cLogP | ~5.8 | High. Extremely poor water solubility. Requires organic co-solvents. |
| Reactive Moiety | Electrophile. Reacts with thiols (cysteine, DTT, BME) and amines. | |
| H-Bond Donors | 1 (Amide NH) | Limited interaction with water; favors aprotic solvents. |
| Physical State | Solid / Crystalline | Likely high melting point due to aromatic stacking. |
Structural Analysis & Solubility Logic
The molecule consists of a central thiazole ring flanked by two hydrophobic p-tolyl groups. This "grease" content outweighs the polarity of the amide linkage.
-
Water: Insoluble (< 1 µM).
-
Ethanol/Methanol: Poor to Moderate. The crystal lattice energy of the di-tolyl system often resists dissolution in protic solvents at high concentrations.
-
DMSO/DMF: Excellent. The polar aprotic nature disrupts intermolecular forces without reacting with the warhead (if anhydrous).
Critical Stability Warning: The "Nucleophile Trap"
STOP & READ: The most common failure mode with this compound is not solubility, but unintended reaction with buffer components.
The 2-chloroacetamide group is an alkylating agent designed to covalently modify cysteine residues.
-
Do NOT use DTT (Dithiothreitol),
-Mercaptoethanol (BME), or Glutathione in your assay buffer while the compound is present. These thiols will rapidly attack the chloroacetamide, neutralizing the compound before it reaches its target. -
Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is absolutely required; TCEP is less nucleophilic at neutral pH.
Degradation Pathway Diagram
The following diagram illustrates the stability risks associated with solvent and buffer selection.
Figure 1: Chemical stability pathways. Avoidance of thiols (DTT) is critical to maintain compound integrity.
Protocol: Preparation of Stock Solutions
Objective: Create a stable, high-concentration stock (10–50 mM) for long-term storage.
Reagents
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).
-
Note: Do not use "wet" DMSO. Water promotes slow hydrolysis of the chloride.
-
-
Vessels: Amber glass vials with Teflon-lined caps (prevents leaching and photodegradation).
Step-by-Step Procedure
-
Weighing: Weigh the solid compound into the amber vial.
-
Example: For 10 mM stock in 1 mL: Weigh 3.57 mg .
-
-
Solvent Addition: Add anhydrous DMSO directly to the vial.
-
Technique: Add solvent down the side of the vial to wash down adherent powder.
-
-
Solubilization: Vortex vigorously for 30–60 seconds.
-
If particles persist: Sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C to avoid accelerating thermal degradation.
-
-
Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved crystallites which will skew concentration data.
-
Storage: Store at -20°C or -80°C .
-
Shelf Life: ~6 months if kept dry. Freeze/thaw cycles promote moisture uptake; aliquot into single-use volumes (e.g., 50 µL) if frequent use is expected.
-
Protocol: Dilution for Biological Assays (The "Sandwich" Method)
Objective: Dilute the hydrophobic stock into aqueous buffer without precipitation (crashing out).
Direct injection of high-concentration DMSO stock into water often causes immediate precipitation of lipophilic compounds (LogP > 5). Use an Intermediate Dilution Step .
Recommended Solvent System (Tier 2)
For difficult precipitations, use a co-solvent mix:
-
Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Water (for animal dosing/high conc).
-
Assay Buffer: Standard PBS or HEPES with 0.05% Tween-20 or Triton X-100 .
Workflow Diagram
Figure 2: Serial dilution workflow to prevent compound precipitation (crashing out).
Procedure
-
Preparation: Pre-warm the culture media or assay buffer to 37°C. Cold buffers decrease solubility.
-
Intermediate Step: Dilute the DMSO stock 1:10 into the assay buffer containing surfactant (e.g., 0.05% Tween-20).
-
Action: Pipette the DMSO stock into the vortexing buffer. Do not add buffer to the DMSO.
-
-
Final Dilution: Add the intermediate solution to your final assay plate.
-
Final DMSO Limit: Ensure final DMSO concentration is <1% (v/v) to avoid solvent toxicity to cells or enzymes.
-
Troubleshooting & FAQ
Q: The solution turned cloudy upon adding to PBS.
-
Cause: The "di-p-tolyl" groups make the compound extremely hydrophobic. The local concentration exceeded the solubility limit during mixing.
-
Fix: Use the "Intermediate Dilution" method described above. Increase surfactant concentration (Tween-20) to 0.1% if the assay tolerates it.
Q: My IC50 values are shifting over time.
-
Cause: Hydrolysis of the chloroacetamide.
-
Fix: Prepare fresh dilutions from the frozen DMSO stock immediately before the assay. Do not store diluted aqueous solutions overnight.
Q: Can I use Ethanol instead of DMSO?
-
Analysis: Not recommended for stock solutions >1 mM. The solubility in ethanol is significantly lower than in DMSO. Ethanol also evaporates faster, changing the concentration of your stock over time.
References
-
Lipophilicity and Solubility Prediction
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
Source:
-
Reactivity of Chloroacetamides
- Singh, J., et al. (2011). The resurgent interest in covalent binding drugs.
-
Source:
-
Handling of DMSO Stocks
- Way, L. (2015). Best Practices for Compound Management and Storage. SLAS Discovery.
-
Source:
-
Thiazole Scaffold Properties
-
Mishra, C. B., et al. (2015).[1] Thiazole: A potent scaffold for the development of various medicinal agents. Journal of Heterocyclic Chemistry.
-
Source:
-
Sources
Troubleshooting & Optimization
Purification of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide by recrystallization
Technical Support Center: Purification of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
Section 1: Executive Summary & Compound Profile
User Query: "I need to purify this compound. My crude product is a yellow/brown solid (or oil), and I need high purity (>98%) for biological screening."
Scientist’s Analysis:
This compound is a highly lipophilic
-
Core Challenge: The molecule is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing due to the flexible tolyl rotators and low melting point of impurities.[1]
-
Stability Warning: The
-chloro group is an electrophile.[1] Avoid boiling in basic aqueous solutions or prolonged reflux in nucleophilic solvents (like methanol) without acid protection, as this can lead to solvolysis (alcoholysis) or hydrolysis.
Section 2: The "Tier 1" Standard Protocol (Ethanol System)
Recommended as the starting point for crude material with >80% purity.[1]
Theory: Ethanol provides the ideal polarity balance.[1] The hydrophobic di-p-tolyl tail requires hot ethanol for dissolution, while the amide linker facilitates crystal lattice formation upon cooling.[1]
Step-by-Step Methodology:
-
Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
-
Dissolution: Add absolute ethanol (10 mL) and heat to reflux (
).-
Note: If the solid does not dissolve completely, add Ethanol in 2 mL increments. If insolubility persists after 20 mL, switch to Tier 2 .
-
-
Hot Filtration: If black specks (oxidized sulfur species) remain, filter the hot solution through a pre-warmed glass funnel with a small cotton plug.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins).
-
Collection: Once heavy precipitation occurs, cool on ice for 15 minutes. Filter via vacuum (Buchner funnel). Wash with cold ethanol (
, 2 x 3 mL).
Expected Result: White to off-white needles.[1] Yield: 65-75%.[1]
Section 3: Troubleshooting Guides (FAQs)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common issue with tolyl-substituted amides.[1] It occurs when the compound precipitates as a supercooled liquid before it can organize into a crystal lattice, often due to high impurity levels lowering the melting point.
The "Anti-Oiling" Protocol (Tier 2 - Solvent Pair): Use a Dichloromethane (DCM) / Hexane layering system.
-
Dissolve the crude oil/solid in the minimum amount of DCM at room temperature.[1]
-
Add Hexane dropwise until the solution turns slightly turbid (cloudy).
-
Add 1-2 drops of DCM to clear the solution back to transparent.[1]
-
Cover the flask with parafilm (poke small holes) and let the DCM evaporate slowly in a fume hood.
-
Mechanism: As DCM evaporates, the solvent polarity decreases slowly, forcing the compound to organize into crystals rather than crashing out as oil.
Issue 2: "I see a new spot on TLC after recrystallization."
Diagnosis: Solvolysis. You likely refluxed too long in ethanol, or the ethanol contained too much water/base, leading to the displacement of the Chloride by Ethoxide or Hydroxide (forming the
-
Switch to Ethyl Acetate / Hexane (1:3) . Ethyl acetate is non-nucleophilic and safe for the C-Cl bond.[1]
-
Ensure your glassware is neutral (acid wash if necessary).
Issue 3: "The crystals are still yellow."
Diagnosis: Trapped sulfur impurities or unreacted aminothiazole starting material.[1] Solution:
-
Activated Charcoal Treatment: During the hot filtration step (Tier 1), add 5% w/w activated charcoal. Boil for 2 minutes, then filter hot through Celite.
-
Acid Wash: Dissolve crude in DCM, wash with 0.1 M HCl (removes unreacted aminothiazole), dry over
, then recrystallize.
Section 4: Decision Logic & Workflows
Workflow 1: Solvent System Selection Logic
Caption: Decision matrix for selecting the optimal solvent system based on crude solubility and impurity profile.
Workflow 2: The "Anti-Oiling" Purification Process
Caption: Step-by-step layering technique to prevent phase separation (oiling out) in lipophilic amides.
Section 5: Quantitative Data & Specifications
Table 1: Solvent System Performance Matrix
| Solvent System | Polarity Index | Dissolution Temp | Risk of Solvolysis | Removal Ease | Recommended For |
| Ethanol (Abs.) | 5.2 | Low | High | Standard purification.[1] | |
| DCM / Hexane | 3.1 / 0.1 | Negligible | Very High | Oily crude; heat-sensitive compounds. | |
| Ethyl Acetate | 4.4 | None | High | Large scale; avoiding alcoholysis. | |
| DMF / Water | 6.4 / 10.2 | High (Hydrolysis) | Low (High BP) | Last resort for very insoluble analogs. |
Table 2: Key Physicochemical Properties
| Property | Value (Approx.) | Implication for Purification |
| Molecular Weight | ~382.9 g/mol | Moderate size; good crystallization potential.[1] |
| LogP (Predicted) | ~5.5 - 6.0 | Highly lipophilic.[1] Water is a strong anti-solvent.[1] |
| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding; Ethanol is a good match.[1] |
| Reactivity | Electrophilic. Reacts with nucleophiles (amines, thiols, hydroxides). |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general recrystallization techniques and solvent properties).
-
Kashyap, S. J., et al. (2012). Synthesis, characterization and antimicrobial activity of some new thiazole derivatives. Journal of Heterocyclic Chemistry, 49, 123-129.[1] (Describes synthesis and purification of analogous 2-chloro-N-thiazolylacetamides).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Authoritative source on acylation workups and amide purification).
-
Chaban, T., et al. (2019).[2] Antioxidant properties of some novel derivatives of thiazolo[4,5-b]pyridine. Journal of Heterocyclic Chemistry. (Provides specific solubility data for lipophilic thiazole acetamides).
Sources
- 1. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 2. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Haxntzsch Thiazole Condensation
Welcome to the technical support hub for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this essential condensation reaction. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven insights to enhance your experimental success.
Troubleshooting Guide
This section tackles specific issues you might encounter during the Hantzsch thiazole condensation, offering step-by-step solutions to get your reaction back on track.
Question: My reaction is sluggish or incomplete, resulting in low conversion of starting materials. How can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent hurdle.[1] Several factors can be at play, and a systematic approach to optimization is key.
-
Temperature: The Hantzsch synthesis often requires thermal energy to overcome its activation energy.[1] If you are running the reaction at room temperature, a gradual increase in heat is the first logical step. Many standard protocols call for refluxing in solvents like ethanol or methanol for several hours.[2][3] However, be mindful that excessively high temperatures can lead to degradation of your reactants or product.[3]
-
Reaction Time: It's possible the reaction simply needs more time. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the point of maximum product formation before starting the workup.[3]
-
Solvent Choice: The polarity of your solvent can significantly impact the reaction rate. Polar solvents are generally preferred as they stabilize the charged intermediates formed during the reaction.[4] Ethanol, methanol, and mixtures of ethanol and water are commonly used and have been shown to provide good yields.[2][5][6] If solubility of your starting materials is an issue, consider a more polar solvent or a solvent mixture.[4]
-
Alternative Energy Sources: To dramatically reduce reaction times, consider microwave-assisted synthesis.[3][7][8][9] This technique can often shorten reaction times from hours to minutes and improve yields.[3][7][9] For example, a reaction that takes 8 hours under conventional reflux might be completed in 30 minutes with microwave irradiation.[7] Ultrasound irradiation is another green chemistry approach that can accelerate the reaction at room temperature.[6][10][11][12]
Question: I'm observing the formation of multiple products and significant side reactions. How can I improve the selectivity?
Answer: The formation of byproducts can be a significant challenge, leading to lower yields and purification difficulties.
-
Purity of Starting Materials: Ensure the purity of your α-haloketone and thioamide. Impurities are a common source of unwanted side reactions.[1] Recrystallization or column chromatography of starting materials may be necessary.
-
Control of pH: The pH of the reaction medium can influence the product distribution. Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[1][13][14] Maintaining neutral or slightly basic conditions can often favor the formation of the desired thiazole.[13]
-
Stoichiometry: Precise control over the stoichiometry of your reactants is crucial. An excess of one reactant can sometimes lead to the formation of side products.
Question: My product is difficult to isolate and purify. What are some effective strategies?
Answer: Efficient product isolation is critical for achieving a good final yield.
-
Precipitation: Many 2-aminothiazole products have poor solubility in water.[1][5] After the reaction is complete, pouring the reaction mixture into a weak base solution, such as 5% sodium carbonate, can neutralize the hydrohalide salt of the thiazole, causing the neutral product to precipitate.[1][5][13] The solid can then be easily collected by filtration.
-
Solvent Selection for Recrystallization: If precipitation is not effective or if further purification is needed, recrystallization is a powerful technique. The choice of solvent is critical. You are looking for a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature.
-
Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is the method of choice. A systematic evaluation of different solvent systems (eluents) will be necessary to achieve good separation.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Hantzsch thiazole synthesis.
What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea).[5][15] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.[2][5] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[2][5]
What are the key parameters to consider when optimizing for reaction time?
To significantly reduce the reaction time of your Hantzsch thiazole condensation, consider the following factors, which often have a synergistic effect:
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
| Temperature | Typically requires reflux (e.g., 65-100°C)[2][6] | Can reach higher temperatures rapidly (e.g., 90-120°C)[3][8] | Often performed at room temperature[6] |
| Reaction Time | Several hours (e.g., 2-8 hours)[2][7] | Minutes (e.g., 10-30 minutes)[7][9] | Can be shorter than conventional heating (e.g., 30-60 minutes)[10] |
| Solvent | Polar protic (e.g., ethanol, methanol)[2][5] | Polar solvents are efficient | Green solvents like water/ethanol mixtures are effective[6] |
| Catalyst | Can be beneficial but not always required | Often catalyst-free[9] | Can be used to enhance rate[6] |
Can the Hantzsch synthesis be performed under environmentally friendly conditions?
Yes, there has been a significant push towards developing "green" methodologies for the Hantzsch synthesis.[6][13] These approaches include:
-
Solvent-free conditions: In some cases, the reaction can be carried out by simply grinding the reactants together, which can be very rapid and high-yielding.[4][16]
-
Use of green solvents: Water or ethanol-water mixtures are more environmentally benign alternatives to traditional organic solvents.[6]
-
Energy-efficient methods: As mentioned, microwave and ultrasound irradiation are more energy-efficient than prolonged conventional heating.[12][13]
-
Reusable catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, allows for easy recovery and reuse of the catalyst.[6]
Experimental Protocol: A Standard Hantzsch Thiazole Synthesis
This protocol provides a general procedure for the synthesis of a 2-aminothiazole derivative. Note: This is a starting point and may require optimization for your specific substrates.
Materials:
-
α-Bromoacetophenone (or other α-haloketone)
-
Thiourea (or other thioamide)
-
Methanol or Ethanol
-
5% Sodium Carbonate solution
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or hot plate
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the α-haloketone (1 equivalent) and the thioamide (1.1-1.5 equivalents).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the reactants.
-
Heating: Heat the reaction mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing a stirred solution of 5% sodium carbonate. A precipitate should form.[5]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the product, for instance, by air drying on a watch glass or in a desiccator.
-
Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Al-Qaisi, J. A., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol...). Molecules, 18(9), 11337-11353. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis... Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 756. Available at: [Link]
-
Slater, M., et al. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 10(4), 741-747. Available at: [Link]
-
RSC Publishing. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. Available at: [Link]
-
Rasayan Journal of Chemistry. (2021). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Available at: [Link]
-
Academia.edu. A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity. Available at: [Link]
-
YouTube. (2019). synthesis of thiazoles. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]
-
SpringerLink. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available at: [Link]
-
PMC. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Available at: [Link]
-
Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
RSC Publishing. (2014). Experimental design and machine learning strategies for parameters screening and optimization of Hantzsch condensation reaction for the assay of sodium alendronate in oral solution. Available at: [Link]
-
ijarsct. (2021). Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. Available at: [Link]
-
ACS Omega. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles... Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions for the Hantzsch condensation... Available at: [Link]
-
Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Available at: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Available at: [Link]
-
RSC Publishing. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available at: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles. Available at: [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). Available at: [Link]
-
ResearchGate. (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
- Name Reactions in Organic Synthesis. (2012). Hantzsch Thiazole, Pyridine and 1,2,4-Triazine Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 11. (PDF) A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity [academia.edu]
- 12. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. synarchive.com [synarchive.com]
- 16. Thiazole synthesis [organic-chemistry.org]
Validation & Comparative
1H NMR spectrum analysis of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of thiazole-based scaffolds.
Executive Summary & Structural Logic
The target compound is a 2-aminothiazole derivative functionalized with a reactive chloroacetamide warhead. This scaffold is frequently utilized in drug discovery as a covalent inhibitor or an intermediate for peptidomimetic synthesis.
To validate this structure, one must confirm three distinct domains:
-
The Electrophilic Warhead: The chloroacetyl group (
). -
The Heterocyclic Core: The fully substituted thiazole ring (positions 4 and 5).
-
The Lipophilic Flanks: Two p-tolyl moieties.[1]
Structural Differentiator (Critical)
Unlike common 4-monosubstituted thiazoles, this 4,5-disubstituted analog lacks a thiazole ring proton . The absence of a singlet in the aromatic region (typically
Theoretical & Experimental Spectral Assignment
The following data is based on standard chemical shift principles for thiazole derivatives in DMSO-d
Predicted 1H NMR Data (DMSO-d , 400 MHz)
| Proton Group | Type | Shift ( | Integration | Multiplicity | Structural Justification |
| NH (Amide) | Amide | 11.50 – 12.50 | 1H | Singlet (br) | Highly deshielded by the electron-withdrawing thiazole ring and carbonyl group. Disappears on D |
| Ar-H (Tolyl) | Aromatic | 7.10 – 7.60 | 8H | Multiplet | Two AA'BB' systems. The rings at C4 and C5 are non-equivalent but often overlap significantly. |
| CH | Aliphatic | 4.30 – 4.50 | 2H | Singlet | Deshielded by the adjacent Chlorine and Carbonyl. Diagnostic peak for the chloroacetamide group. |
| Ar-CH | Aliphatic | 2.25 – 2.35 | 6H | Singlet(s) | Methyl protons on the tolyl rings. May appear as two closely spaced singlets or one merged peak. |
| Thiazole H-5 | Heterocycle | ABSENT | - | - | Confirmation of 4,5-substitution. If a singlet appears ~7.0 ppm, the product is likely the mono-substituted impurity. |
Comparative Analysis: Product vs. Precursor
A robust quality control workflow involves comparing the target molecule against its immediate precursor, 2-amino-4,5-di-p-tolylthiazole .
Comparison Table: Key Spectral Shifts
| Feature | Precursor (Amine) | Target (Chloroacetamide) | Diagnostic Action |
| N-H Signal | Confirm disappearance of upfield NH | ||
| CH | Absent | Integration of this peak against the Tolyl-CH | |
| Aromatic Region | Slight downfield shift in the target due to the electron-withdrawing amide group. |
Diagram 1: Synthesis & Spectral Evolution
This diagram illustrates the transformation and the corresponding spectral checkpoints.
Caption: Workflow tracking the spectral shift from the amine precursor to the chloroacetamide target.
Experimental Protocols
A. Synthesis of the NMR Sample (Micro-scale)
If the compound is not commercially sourced, it is typically synthesized via the Hantzsch thiazole synthesis followed by acylation.
-
Acylation: Dissolve 2-amino-4,5-di-p-tolylthiazole (1.0 eq) in dry DMF or DCM.
-
Addition: Add K
CO (1.5 eq) followed by chloroacetyl chloride (1.2 eq) dropwise at 0°C. -
Workup: Stir at RT for 2h. Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol/DMF.
B. NMR Sample Preparation
The solubility of diarylthiazoles can be problematic.[2] Follow this protocol to ensure high-resolution spectra:
-
Solvent: Use DMSO-d
(99.9% D). CDCl is often insufficient for dissolving the rigid amide backbone and may cause the amide proton to broaden into the baseline. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (common with tolyl derivatives), filter through a cotton plug within the pipette to remove inorganic salts (KCl) from the synthesis.
-
Acquisition: Run a standard proton sequence (16–32 scans).
Troubleshooting & Impurities
Common Impurity Profile
| Signal ( | Source | Cause |
| 5.75 / 7.95 | DMF / DMF-d7 | Residual solvent from recrystallization. |
| ~7.0 (Broad) | Unreacted Amine | Incomplete acylation. Check integration of CH |
| ~1.2 & 3.5 | Ethanol | Residual wash solvent. |
| ~6.5 - 7.0 (Singlet) | Thiazole C5-H | Critical Failure: Indicates the starting material was mono-substituted (4-p-tolyl), not di-substituted. |
Diagram 2: Structural Assignment Logic
Visualizing the correlation between the molecular structure and the NMR signals.
Caption: Mapping structural fragments to their specific NMR chemical shift zones.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift principles).
-
Kashyap, S. J., et al. (2012). Synthesis, characterization and antimicrobial activity of some new thiazole derivatives. Journal of Heterocyclic Chemistry.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Thiazole Derivatives.
-
BenchChem. (2025).[3] Application Notes for Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide (Analogous chloroacetylation protocols).
Sources
- 1. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irejournals.com [irejournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Selecting and Verifying Reference Standards for the HPLC Analysis of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation and comparative analysis of reference standards for 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide. The integrity of any quantitative High-Performance Liquid Chromatography (HPLC) analysis hinges on the quality of the reference standard used. This document moves beyond mere protocol recitation to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating system for qualifying this crucial analytical reagent.
The Foundational Role of a Reference Standard
This compound, a complex thiazole derivative[1], requires precise and accurate quantification for applications in pharmaceutical development, including potency assays, impurity profiling, and stability testing. The reference standard is the anchor of this accuracy; it is the benchmark against which all samples are measured. A seemingly minor impurity in the standard can lead to significant errors in reporting, potentially impacting critical development decisions. Therefore, a rigorous, evidence-based approach to selecting and verifying a reference standard is not just good practice—it is a scientific necessity.
The choice often lies between two tiers of standards:
-
Primary Reference Standards: These are highly characterized materials of the highest purity, often certified by pharmacopeial bodies (like USP, Ph. Eur.) or accredited third-party organizations. Their value is established without reference to another standard.
-
Working/Secondary Standards: These are used for routine analysis and are qualified against a primary reference standard. They can be from a commercial supplier or synthesized in-house.
This guide will focus on establishing a framework to qualify a commercially sourced standard for use as a working standard, a common and critical task in any research and development setting.
A Self-Validating Experimental Design for Comparative Analysis
To objectively compare reference standards, we must first establish a high-resolution, stability-indicating HPLC method. The logic of this workflow is to develop an analytical procedure capable of separating the main compound from potential process impurities and degradation products, and then use this validated method to scrutinize the standards themselves.
The overall experimental workflow is depicted below.
Caption: Workflow for Reference Standard Qualification.
Rationale for Chromatographic Choices (E-E-A-T)
-
Column Chemistry: The target molecule possesses significant non-polar character due to the two p-tolyl groups, with a calculated LogP of approximately 5.8.[1] This strongly indicates that a reversed-phase (RP) HPLC approach is optimal. A C18 stationary phase is the industry standard and provides the necessary hydrophobic interaction for good retention.[2]
-
Mobile Phase: A combination of acetonitrile and water is selected. Acetonitrile typically offers lower UV cutoff and viscosity compared to methanol, often resulting in better peak efficiency. The inclusion of a small percentage of an acid, such as 0.1% formic acid, is critical. It protonates residual silanol groups on the silica backbone of the column, minimizing peak tailing, and ensures the analyte is in a single protonation state, leading to sharp, symmetrical peaks.[3][4]
-
Gradient Elution: For impurity profiling, an isocratic method is often insufficient as it may not resolve impurities that elute very early or very late. A gradient method, which varies the mobile phase composition over time, is essential for a comprehensive separation, ensuring that a wide polarity range is covered. This is a key principle in developing stability-indicating methods as outlined by ICH guidelines.[5][6]
-
UV Detection: The aromatic nature of the tolyl and thiazole rings suggests strong UV absorbance. A preliminary scan using a photodiode array (PDA) detector is recommended to find the absorbance maximum (λ-max). If a PDA is unavailable, a common wavelength like 254 nm can be used as a starting point.
Detailed Experimental Protocols
The following protocols are designed to be a self-validating system. The system suitability test (SST) must pass before any comparative analysis is performed, ensuring the trustworthiness of the generated data.
Protocol 1: High-Resolution HPLC Method
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, PDA/UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or determined λ-max) |
| Run Time | 35 minutes |
Protocol 2: System Suitability Testing (SST)
Before analyzing any samples, perform five replicate injections of a working standard solution (e.g., 0.5 mg/mL). The system is deemed suitable for use if the following criteria are met, in accordance with common pharmaceutical practices based on ICH guidelines.[7][8]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision and repeatability of the injector and detector.[6] |
Protocol 3: Reference Standard Solution Preparation
-
Solvent Selection: Based on the compound's structure, a solvent like Acetonitrile or a 50:50 mixture of Acetonitrile:Water is a logical starting point. Verify complete dissolution.
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard (from Vendor A and Vendor B, separately) into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with the selected solvent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Solution (0.5 mg/mL): Pipette 12.5 mL of the stock solution into a 25 mL Class A volumetric flask and dilute to volume with the solvent. This solution will be used for the analysis.
Comparative Data Analysis: A Hypothetical Case Study
Two commercially available reference standards of this compound were procured and analyzed using the protocols described above. The results from their Certificates of Analysis (CoA) and the experimental data are summarized below.
| Parameter | Vendor A Standard | Vendor B Standard |
| Stated Purity (on CoA) | 99.2% (by HPLC) | 99.8% (by HPLC) |
| Identity Confirmation (on CoA) | ¹H NMR, MS | ¹H NMR |
| Residual Solvents Data (on CoA) | Provided (<0.1%) | Not Provided |
| Water Content (on CoA) | Provided (0.15%) | Not Provided |
| Experimental Purity (Area %) | 99.25% | 99.51% |
| Number of Impurities Detected (>0.05%) | 2 | 4 |
| Largest Unknown Impurity | 0.08% | 0.19% |
| Cost per 100 mg | $250 | $180 |
Interpretation and Decision Making
-
Purity: While Vendor B claims a higher purity on its CoA, the experimental analysis reveals a significant unknown impurity at 0.19%. In contrast, Vendor A's experimental purity aligns very closely with its CoA, and its largest impurity is well below the 0.1% threshold often used for reporting in pharmaceutical analysis.[9]
-
CoA Comprehensiveness: Vendor A provides a more complete characterization package, including data on residual solvents and water content. This information is vital for calculating a true purity value on an "as-is" basis and demonstrates a higher level of quality control from the manufacturer.
Final Recommendation
The qualification of a reference standard is a foundational activity in analytical science. It is an investment that pays dividends in the form of reliable, reproducible, and accurate data. This guide demonstrates that a decision on which standard to use should not be based solely on the purity value printed on the label. A holistic assessment, combining a critical review of the supplier's Certificate of Analysis with a robust, in-house experimental verification using a well-developed, stability-indicating HPLC method, is imperative. This rigorous, evidence-based approach ensures that your analytical results are built on a foundation of unimpeachable quality.
References
-
2-Chloro-N-phenylacetamide . ResearchGate. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method . ACS Omega. [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity . ResearchGate. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique . ResearchGate. [Link]
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents . PMC. [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors . Frontiers. [Link]
-
Acetamide, 2-chloro- . NIST WebBook. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]
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Acetazolamide-Impurities . Pharmaffiliates. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma . PMC. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents . MDPI. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment . RSC Publishing. [Link]
- Method and assays for quantitation of acetamide in a composition.
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Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
An In-Depth Guide to the Structural Elucidation of N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide: A Comparative Analysis
This guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structure of N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide. Intended for researchers in crystallography, medicinal chemistry, and materials science, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, compares the definitive power of single-crystal X-ray diffraction (SC-XRD) with complementary analytical techniques, and presents a framework for a holistic structural characterization.
While a public crystal structure for the specific title compound is not available as of this writing, this guide will use data from closely related analogues to construct a robust analytical framework. We will use the known structure of 2-Acetamido-4-p-tolyl-1,3-thiazole[1][2] and other di-aryl thiazole derivatives[3] as a comparative baseline, allowing us to predict and discuss the key structural features of the target molecule.
For the unambiguous determination of a molecule's three-dimensional atomic arrangement in the solid state, SC-XRD is the definitive technique. It provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. This information is invaluable for understanding structure-activity relationships (SAR), polymorphism, and material properties.
Experimental Workflow: From Powder to Solved Structure
The process of obtaining a crystal structure is a multi-step workflow that demands precision at each stage. The causality is clear: a high-quality crystal yields high-quality diffraction data, which in turn produces an accurate and reliable structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol: A Practical Guide
-
Synthesis and Crystallization:
-
The title compound is synthesized, likely via a Hantzsch thiazole synthesis or related condensation reaction, and purified to >99% purity using column chromatography or recrystallization.
-
Rationale: Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.
-
Single crystals are grown. A common and effective method is slow evaporation of a saturated solution. Based on protocols for similar compounds, ethyl acetate is a promising solvent choice[4]. A solution of the compound in a vial, covered with a perforated seal, is left undisturbed for several days to weeks.
-
-
Crystal Selection and Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in size, transparent, with well-defined faces) is selected under a microscope.
-
The crystal is mounted on a loop (e.g., a MiTeGen MicroMount) with a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Rationale: Cryo-cooling minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in higher resolution data[5].
-
-
Data Collection:
-
The mounted crystal is placed on a diffractometer, such as a Bruker X8 APEX CCD area-detector instrument[5].
-
A preliminary unit cell is determined, and a full sphere of diffraction data is collected using Mo Kα radiation (λ = 0.71073 Å)[6]. Software like APEX2 is used to control the collection process[7].
-
-
Data Reduction and Structure Solution:
-
The raw diffraction images are processed. This involves integrating the reflection intensities and applying corrections for factors like absorption. Programs like SAINT-Plus are used for this step[7].
-
The structure is solved using direct methods with software like SHELXS97[7]. This provides an initial electron density map and a preliminary model of the molecular structure.
-
-
Structure Refinement and Validation:
-
The initial model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL97[7]. This process optimizes the atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model[7].
-
The final model is validated for geometric consistency and to ensure there are no errors. The final output is a Crystallographic Information File (CIF).
-
Representative Crystallographic Data
While the exact data for the title compound is unknown, the following table presents a realistic and representative set of crystallographic parameters, compiled from data for structurally similar thiazole and thiadiazole derivatives[1][5][6][8].
| Parameter | Representative Value | Description |
| Chemical Formula | C20H18N2OS | The elemental composition of the molecule. |
| Formula Weight ( g/mol ) | 346.44 | The molar mass of the compound. |
| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. |
| Space Group | P21/c | A specific symmetry group describing the arrangement of molecules in the unit cell. |
| a (Å) | ~10.5 | Unit cell dimension along the a-axis. |
| b (Å) | ~9.8 | Unit cell dimension along the b-axis. |
| c (Å) | ~17.2 | Unit cell dimension along the c-axis. |
| β (°) | ~95.5 | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) | ~1750 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| T (K) | 100(2) | The temperature at which data was collected. |
| Rint | ~0.04 | A measure of the agreement between symmetry-equivalent reflections. |
| Final R1 [I>2σ(I)] | ~0.05 | The final residual factor, indicating the goodness-of-fit between the model and the experimental data. |
Part 2: Comparative Structural Analysis with Known Analogues
The primary structural questions for N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide are the planarity of the system and the rotational conformation of the two p-tolyl rings. We can infer likely outcomes by comparing it to the known structure of 2-Acetamido-4-p-tolyl-1,3-thiazole [1].
-
Planarity: In the known mono-tolyl analogue, the molecule is essentially planar, with a very small dihedral angle of 2.9(1)° between the thiazole and the tolyl rings[1].
-
Steric Hindrance: The addition of a second p-tolyl group at the 5-position introduces significant steric hindrance. It is highly probable that the two tolyl rings will be twisted out of the plane of the central thiazole ring to accommodate this. The dihedral angles are expected to be substantial, similar to what is seen in other sterically crowded di-aryl systems. For instance, in an analogue with a different core, the dihedral angle between the heterocyclic ring and an attached phenyl ring was found to be 86.82 (11)°[8].
-
Hydrogen Bonding: The acetamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O). In the mono-tolyl structure, molecules are linked into chains by a single N-H···O hydrogen bond[1]. A similar primary interaction is expected for the title compound, which will be a key feature of its crystal packing.
Part 3: A Holistic Approach: Comparison with Orthogonal Techniques
While SC-XRD is definitive for solid-state structure, a full characterization relies on a suite of analytical techniques that provide complementary information. Each method validates the others, ensuring a self-consistent and trustworthy dataset.
Caption: Interrelation of complementary analytical techniques.
Comparison of Key Analytical Methods
The choice of analytical technique is driven by the specific question being asked. For comprehensive characterization, data from these methods should be used in concert.
| Technique | Information Provided | Strengths | Limitations |
| SC-X-ray Diffraction | Unambiguous 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. | The definitive method for solid-state structure. | Requires a high-quality single crystal; structure may differ from solution state. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei (¹H, ¹³C), proton-proton proximities. | Provides detailed structural information in solution; excellent for purity assessment. | Does not provide 3D coordinates or packing information; can be complex to interpret. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental formula (HRMS), fragmentation patterns. | Extremely sensitive; confirms molecular identity and formula. | Provides no information on atomic connectivity or 3D structure. |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-S bonds). | Fast, non-destructive, and provides a quick "fingerprint" of the molecule. | Gives limited information on the overall molecular structure. |
The synthesis and characterization of novel thiazole and thiadiazole derivatives frequently employ this multi-technique approach, using NMR and MS to confirm the identity and purity of the compound before proceeding to crystallographic studies[9][10].
Conclusion
The structural elucidation of N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide is best achieved through an integrated analytical strategy spearheaded by single-crystal X-ray diffraction. While SC-XRD provides the definitive solid-state structure, its findings must be supported and validated by orthogonal techniques such as NMR and mass spectrometry to confirm the molecular identity and solution-state behavior. By comparing the expected results with known structures of close analogues, we can anticipate key features such as non-planar ring conformations driven by steric hindrance. This comprehensive approach ensures the generation of a robust, reliable, and complete dataset essential for applications in drug discovery and materials science.
References
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Mazoir, N., et al. (2009). N-[4-Acetyl-5-methyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o267-o268. [Link]
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Ibragimov, B. T., et al. (2009). N-[4-Acetyl-5-methyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(2). [Link]
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Nithya, P., et al. (2010). N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3229. [Link]
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Lynch, D. E., & McClenaghan, I. (2004). 2-Acetamido-4-p-tolyl-1,3-thiazole and 2-amino-4-p-tolyl-1,3-thiazolium chloride dihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 60(11), o815-o817. [Link]
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Zhang, L. J. (2009). N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2875. [Link]
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Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]
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Mazoir, N., et al. (2009). N-[4-Acetyl-5-methyl-5-(2-p-tolyl-prop-yl)-4,5-dihydro-1,3,4-thia-diazol-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o267-8. [Link]
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Lynch, D. E., & McClenaghan, I. (2004). 2-Acetamido-4-P-Tolyl-1,3-Thiazole and 2-Amino-4-P-Tolyl-1,3-Thiazolium Chloride Dihydrate. Acta Crystallographica Section C Crystal Structure Communications. [Link]
-
Ben Aoun, K., et al. (2021). Synthesis, Structural Characterization and Theoretical NLO Activity of N-(4-Acetyl-5-(4-(Nitro) Phenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl). ResearchGate. [Link]
-
Wang, Z., et al. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 11, 1176589. [Link]
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PubChem. (n.d.). Acetamide, n-(4-(2-(4,5-dihydro-4,4-dimethyl-2-thiazolyl)ethenyl)phenyl)-. PubChem. Retrieved February 22, 2024, from [Link]
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PubChem. (n.d.). N-(4,5-Bis(4-methoxyphenyl)-2-thiazolyl)acetamide. PubChem. Retrieved February 22, 2024, from [Link]
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]
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Haseneder, R., et al. (2018). Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. MDPI. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Retrieved February 22, 2024, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved February 22, 2024, from [Link]
-
Al-Mayah, A. S. K. (2014). Syntheses, Characterization and biological Activity of a new ligand [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with some transition metal complexes. University of Thi-Qar Journal of Science, 4(2). [Link]
-
Lesyk, R., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports, 12(1), 22173. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2200. [Link]
-
Kumar, S., et al. (2017). Synthesis, spectroscopic characterization, X-ray crystallography, structural activity relationship and antimicrobial activity of some novel 4-(5-(10-(3- N, N -dimethylamino)propyl)-10 H -phenothiazine-3-yl)-1, 3, 4-thiadiazole-2-yl) Azo dye/Schiff. ResearchGate. [Link]-yl_Azo_dyeSchiff_base_derivatives)
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- 2. (PDF) 2-Acetamido-4-P-Tolyl-1,3-Thiazole and [research.amanote.com]
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Covalent Binding Mode Using Mass Shift Analysis
The resurgence of covalent inhibitors in drug discovery pipelines has created a critical need for robust, high-confidence methods to validate their mechanism of action.[1][2][3] Unlike their non-covalent counterparts, covalent drugs form a stable chemical bond with their target protein, offering advantages such as increased potency, prolonged duration of action, and the ability to tackle historically "undruggable" targets.[3][4][5][6] However, this irreversible or slowly reversible binding modality demands unambiguous experimental confirmation.
This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of mass shift analysis with other common techniques for validating covalent binding. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Principle of Mass Shift Analysis: A Direct Approach
The foundational principle of validating a covalent interaction via mass spectrometry (MS) is elegantly simple: the formation of a covalent bond between a small molecule inhibitor and a target protein will result in a predictable increase in the protein's mass.[1] This "mass shift" should correspond precisely to the molecular weight of the inhibitor (or a fragment of it, depending on the reaction mechanism).[7] Mass spectrometry offers a direct and sensitive method to detect this change, making it a cornerstone technique in covalent drug development.[1][8]
There are two primary MS-based approaches to observe this mass shift:
-
Intact Mass Analysis (Top-Down MS): In this method, the entire protein-inhibitor complex is analyzed.[1][9] This provides a clear, unambiguous confirmation of the covalent adduct and allows for the determination of binding stoichiometry (i.e., how many inhibitor molecules are bound to a single protein molecule).[7]
-
Peptide Mapping (Bottom-Up MS): This technique involves proteolytically digesting the modified protein into smaller peptides, which are then analyzed by MS.[1][9] A mass shift on a specific peptide pinpoints the location of the covalent modification to a small region of the protein.[9] Further fragmentation of this peptide using tandem MS (MS/MS) can often identify the exact amino acid residue that has been modified.[1]
Experimental Workflow: Intact Mass Analysis
The following is a detailed protocol for a typical intact mass analysis experiment designed to validate covalent binding. The logic behind each step is crucial for ensuring data integrity.
Protocol: Covalent Adduct Formation and LC-MS Analysis
-
Incubation:
-
Combine the purified target protein (e.g., at a final concentration of 2-5 µM) with the covalent inhibitor (e.g., at a 5-10 fold molar excess) in an MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).
-
Rationale: A molar excess of the inhibitor drives the reaction towards completion, maximizing the formation of the covalent adduct. An MS-compatible buffer is essential as non-volatile salts can interfere with the electrospray ionization process.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-4 hours). Time-course experiments can also be performed to assess the rate of reaction.[8]
-
Rationale: Covalent bond formation is a time-dependent chemical reaction. The incubation time should be sufficient to allow for significant adduct formation.
-
-
Control Samples:
-
Prepare two critical control samples in parallel:
-
Protein Only: The target protein in the same buffer without the inhibitor.
-
Vehicle Control: The target protein in the same buffer with the same final concentration of the inhibitor's solvent (e.g., DMSO) used in the experimental sample.
-
-
Rationale: The "Protein Only" sample provides the baseline mass of the unmodified protein. The vehicle control is crucial to ensure that the solvent itself does not cause any modifications or artifacts.
-
-
Sample Quenching & Desalting (Optional but Recommended):
-
Stop the reaction by adding a quenching agent (e.g., a high concentration of a nucleophile like glutathione if the inhibitor targets cysteines) or by acidifying the sample (e.g., with 0.1% formic acid).
-
Rationale: Quenching prevents further reaction, locking the state of the sample at a specific time point.
-
Use a suitable desalting method, such as a reversed-phase C4 ZipTip® or a short liquid chromatography (LC) step with a rapid gradient, to remove excess inhibitor and non-volatile salts.[1]
-
Rationale: Removing unbound inhibitor and salts is critical for obtaining high-quality mass spectra with minimal interference. The LC step also serves to denature the protein, disrupting any non-covalent interactions and ensuring that the observed mass shift is due solely to a covalent bond.[1]
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).[9]
-
Rationale: High-resolution MS provides the mass accuracy required to confidently detect the small mass shift caused by the inhibitor on a large protein.[9]
-
Acquire data in the positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected charge state envelope of the protein.
-
-
Data Deconvolution:
-
The raw mass spectrum will show a series of peaks, each representing the protein with a different number of positive charges (the charge state envelope).[7]
-
Use deconvolution software (e.g., MagTran, MaxEnt) to process this envelope and calculate the neutral, "zero-charge" mass of the protein.[7]
-
Rationale: Deconvolution transforms the complex m/z spectrum into a simple mass spectrum, allowing for the direct comparison of the masses of the unmodified and modified protein.
-
Visualizing the Workflow
Caption: Workflow for Covalent Binding Validation by Intact Mass Analysis.
Interpreting the Data: What to Expect
A successful experiment will yield clear and quantifiable results. The deconvoluted mass spectra are compared directly.
| Parameter | Protein-Only Control | Inhibitor-Treated Sample | Expected Difference (ΔMass) |
| Observed Mass (Da) | M_protein | M_protein + M_inhibitor | M_inhibitor |
| Stoichiometry | 1 species | 1 or more species (e.g., 1:1, 1:2 adducts) | N/A |
| Peak Intensity | High | Distribution between unbound and bound species | N/A |
-
Confirmation of Covalent Binding: A new peak appears in the inhibitor-treated sample with a mass that is equal to the mass of the original protein plus the mass of the inhibitor.[10]
-
Determining Stoichiometry: The presence of peaks corresponding to the protein plus one, two, or more inhibitor masses reveals the number of binding sites.[7]
-
Assessing Reaction Completion: The relative intensities of the peaks for the unmodified protein and the covalent adduct(s) can be used to estimate the percentage of the protein that has been modified.[11]
A Comparative Guide: Mass Shift Analysis vs. Alternatives
While mass shift analysis is a powerful primary validation tool, a comprehensive study often employs orthogonal methods to build a complete picture of the inhibitor's mechanism of action.[1] The choice of technique depends on the specific questions being asked.
Decision Workflow for Validation Strategy
The following diagram illustrates a logical decision-making process for selecting the appropriate validation techniques.
Caption: Decision Tree for Selecting Covalent Binding Validation Methods.
Comparison of Key Validation Techniques
| Feature | Intact Mass Shift Analysis | Peptide Mapping (LC-MS/MS) | X-ray Crystallography | NMR Spectroscopy | Activity-Based Protein Profiling (ABPP) |
| Primary Information | Confirms covalent binding; Stoichiometry[7] | Identifies modification site (amino acid residue)[1] | High-resolution 3D structure of the protein-inhibitor complex | Confirms binding; Can map binding site; Provides dynamic information | Confirms binding in complex biological systems (e.g., cell lysates)[4][5] |
| Protein Requirement | Purified protein | Purified protein | Highly pure, crystallizable protein | Purified, isotopically labeled protein (often) | Complex mixtures (e.g., cell lysates, tissues) |
| Throughput | High (minutes per sample)[11] | Moderate (tens of minutes to hours per sample) | Low (days to months) | Low (hours to days per sample) | Moderate to High |
| Sensitivity | High | Very High | N/A (requires crystals) | Moderate | High |
| Key Advantage | Fast, direct, and unambiguous confirmation of adduct formation.[1] | Precisely localizes the site of covalent modification.[1] | Provides the ultimate structural detail of the binding mode. | Can study dynamics and weak interactions in solution. | Assesses target engagement and selectivity in a native biological context.[4] |
| Key Limitation | Does not identify the specific amino acid that is modified. | Can be challenging to achieve 100% sequence coverage; labile modifications may be lost.[1] | Technically challenging; protein may not crystallize; structure is static. | Requires large amounts of protein; limited to smaller proteins. | Indirect detection; often requires modified probes or competitive displacement.[5] |
Conclusion
Validating the binding mode of a covalent inhibitor is a non-negotiable step in drug discovery. Mass shift analysis by high-resolution mass spectrometry stands out as the initial method of choice due to its speed, sensitivity, and the direct nature of the evidence it provides.[1] A simple intact mass analysis experiment can rapidly confirm if a covalent bond has formed and to what extent.
However, a robust validation strategy recognizes that no single technique tells the whole story. While intact MS confirms the "what," techniques like peptide mapping are required to define the "where." For the highest level of structural detail, X-ray crystallography or NMR are indispensable. Furthermore, to bridge the gap between in vitro biochemistry and in vivo biology, methods like Activity-Based Protein Profiling are essential for confirming target engagement in a cellular environment.[4][12]
By judiciously selecting and combining these techniques, researchers can build a comprehensive and self-validating data package that provides high confidence in the covalent mechanism of action, paving the way for the successful development of next-generation targeted therapies.
References
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]
-
Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]
-
Advancing Drug Discovery With Covalent Fragment Screening. (2025). Evotec. [Link]
-
Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025). Emery Pharma. [Link]
-
Advancing Covalent Ligand and Drug Discovery beyond Cysteine. (2025). Chemical Reviews. [Link]
-
Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]
-
MS-Based Covalent Binding Analysis. ICE Bioscience. [Link]
-
Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC. [Link]
-
Chemoproteomic methods for covalent drug discovery. PMC. [Link]
-
Using mass spectrometry chemoproteomics to advance covalent drug development. (2025). News-Medical.Net. [Link]
-
Advances in covalent drug discovery. (2022). Nature Reviews Chemistry. [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). ACS Publications. [Link]
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). PubMed. [Link]
-
Recent Advances in Covalent Drug Discovery. (2023). MDPI. [Link]
-
Covalent Inhibitors in Drug Discovery: Current Applications. (2024). PRISM BioLab. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 4. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. emerypharma.com [emerypharma.com]
- 10. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 11. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Strategic Analysis of Thiazole Amide Linkages via IR Spectroscopy
Executive Summary: The "Warhead" Linkage
In medicinal chemistry, the N-(thiazol-2-yl)amide linkage is more than a structural connector; it is a metabolic shield. Unlike standard phenyl amides, the thiazole ring introduces significant electron-withdrawing effects and specific hydrogen-bonding motifs that alter the physicochemical properties of the drug molecule.
For the analytical scientist, Infrared (IR) spectroscopy serves as the first line of defense in Quality Control (QC). It provides a rapid, non-destructive "fingerprint" that confirms not just the presence of the amide bond, but its electronic environment. This guide details the characteristic shifts distinguishing thiazole amides from their benzenoid and alkyl counterparts, grounded in physical organic chemistry.
Mechanistic Insight: The Electronic "Tug-of-War"
To interpret the spectrum accurately, one must understand the underlying causality. The position of the Amide I band (C=O stretch) is dictated by the bond order of the carbonyl group.
-
Standard Resonance: In a typical amide, the nitrogen lone pair delocalizes into the carbonyl (
), imparting single-bond character to the C=O and lowering its stretching frequency (typically 1650 cm⁻¹). -
Thiazole Effect: The thiazole ring is electron-poor (π-deficient) due to the electronegative Nitrogen and Sulfur atoms. When attached to the amide nitrogen, the thiazole ring competes for the nitrogen's lone pair. This "Tug-of-War" reduces the resonance contribution to the carbonyl, forcing the C=O bond to retain more double-bond character.
-
Result: The Amide I band shifts to a higher frequency (wavenumber) compared to phenyl or alkyl amides.
Visualization: Electronic Competition Pathway
Figure 1: Mechanistic pathway showing how the electron-withdrawing thiazole ring reduces amide resonance, leading to a blue-shift in the Carbonyl stretching frequency.
Comparative Spectral Analysis
The following table contrasts the N-(thiazol-2-yl)amide linkage against standard benchmarks. Note the distinct blue-shift in the Amide I region for the thiazole derivative.
Table 1: Characteristic Frequency Comparison
| Vibrational Mode | Thiazole Amide (Target) | Phenyl Amide (Benzanilide) | Alkyl Amide (Acetamide) | Diagnostic Insight |
| Amide I (C=O Stretch) | 1670 – 1695 cm⁻¹ | 1650 – 1665 cm⁻¹ | 1640 – 1655 cm⁻¹ | Primary Indicator. Higher frequency due to reduced resonance. |
| Amide II (N-H Bend) | 1540 – 1560 cm⁻¹ | 1530 – 1550 cm⁻¹ | ~1550 cm⁻¹ | Often overlaps with thiazole ring C=N stretches. |
| N-H Stretch | 3180 – 3220 cm⁻¹ | ~3270 cm⁻¹ | ~3300 cm⁻¹ | Broad single band. Lower frequency suggests intramolecular H-bonding to Thiazole N. |
| Thiazole Ring (C=N) | 1580 – 1610 cm⁻¹ | N/A | N/A | Sharp band, often appearing as a shoulder to Amide II. |
| Thiazole Ring (C-S) | 600 – 700 cm⁻¹ | N/A | N/A | Weak/Moderate bands in the fingerprint region. |
Critical Note: In solid-state samples (KBr/ATR), the N-H stretch of thiazole amides often appears broader and lower (3180 cm⁻¹) than expected. This is frequently due to an intramolecular hydrogen bond between the amide hydrogen and the thiazole ring nitrogen, locking the conformation.
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity, the IR analysis must be treated as a comparative workflow, validating the product against its starting materials.
Method: Solid State Analysis (ATR-FTIR)
Prerequisites: Dry sample (vacuum oven, 40°C, 4h) to eliminate water interference in the 3300-3400 cm⁻¹ region.
Step-by-Step Protocol:
-
Background Scan: Run an air background (32 scans) to calibrate the ambient CO₂ and H₂O levels.
-
Precursor Check (Negative Control):
-
Product Scan:
-
Place 2-5 mg of the synthesized Thiazole Amide on the ATR crystal (Diamond/ZnSe).
-
Apply high pressure (clamp) to ensure intimate contact.
-
Acquire spectrum (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
-
Validation Criteria (The "Go/No-Go" Decision):
-
Disappearance: The amine doublet (3300-3450 cm⁻¹) must be gone.
-
Appearance: A single, sharp N-H band around 3200 cm⁻¹.
-
Shift: Appearance of the Amide I peak at ~1680 cm⁻¹.[3]
-
Visualization: Logic Flow for QC Validation
Figure 2: Decision tree for validating thiazole amide synthesis using IR spectral markers.
Troubleshooting & Interferences
| Interference | Symptom | Remediation |
| Residual Water | Broad hump >3400 cm⁻¹ masking N-H. | Dry sample in vacuum desiccator over P₂O₅. |
| Unreacted Acid Chloride | Small peak at ~1780-1800 cm⁻¹. | Wash solid with NaHCO₃ solution to hydrolyze/remove. |
| Ring Overlap | Amide II (1550) merges with C=N (1580). | Use Second Derivative analysis in software to resolve overlapping peaks. |
References
-
Yunus, U., et al. (2008).[1][2] "N-(Thiazol-2-yl)acetamide."[1][2] Acta Crystallographica Section E, E64, o1516.[1] Link
- Provides crystallographic and spectral confirmation of the N-(thiazol-2-yl)acetamide structure.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
-
Babu, S., et al. (2015). "Ab initio and Density functional theory studies of vibrational spectra... of Benzothiazole." Chemical Science Transactions. Link
- Detailed assignment of C=N and C-S modes in thiazole-based systems.
-
Smith, B. C. (2023). "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy. Link
- Comparative data on primary vs secondary amide spectral shifts.
-
Nandiyanto, A. B. D., et al. (2019). "Synthesis of some N-(benzothiazol-2-yl)ethanamides." Journal of Engineering, Science and Technology. Link
- Experimental data showing Amide I shifts in thiazole deriv
Sources
Comparative Guide: Purity Determination of Thiazole Derivatives Using LC-MS vs. Traditional Architectures
Executive Summary
The thiazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs ranging from antiretrovirals (Ritonavir) to tyrosine kinase inhibitors (Dasatinib). However, the physicochemical properties of thiazoles—specifically their basicity (
This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against HPLC-UV and qNMR (Quantitative Nuclear Magnetic Resonance) , establishing why LC-MS has transitioned from a characterization tool to the gold standard for purity determination in thiazole drug development.
Part 1: The Thiazole Challenge
Before selecting a method, one must understand the analyte. Thiazole derivatives present three specific analytical hurdles:
-
Regioisomerism: Synthesis often yields 2,4- and 2,5-disubstituted isomers. These frequently co-elute in standard C18 chromatography.
-
Ionization Suppression: In LC-MS, the nitrogen lone pair can cause competitive ionization, requiring careful buffer selection.
-
Chromophore Lack: Many synthetic precursors (e.g., alpha-haloketones or thioamides) lack the distinct UV absorbance of the final aromatic thiazole, leading to overestimation of purity by UV.
Part 2: Technology Comparison
The following table contrasts the three primary modalities for purity assignment.
| Feature | HPLC-UV (DAD) | LC-MS (ESI-Q-TOF/Triple Quad) | qNMR ( |
| Primary Detection | Chromophore Absorbance (Beer-Lambert Law) | Mass-to-Charge Ratio ( | Nuclear Spin Resonance |
| Sensitivity (LOD) | High ( | Ultra-High ( | Low ( |
| Specificity | Low (Co-eluting peaks merge) | High (Extract Ion Chromatograms resolve co-elution) | Absolute (Structural resolution) |
| Thiazole Suitability | Routine QC. Excellent for batch release if impurities are well-characterized. | Development & Impurity Profiling. Essential for detecting N-oxides and non-UV active precursors. | Reference Standard Qualification. Best for "True Purity" mass balance. |
| Blind Spots | Non-chromophoric impurities; Co-eluting isomers. | Ion suppression; Isobaric compounds (same mass, different structure). | Trace impurities (<0.1%) often lost in baseline noise. |
Decision Matrix: When to Use Which?
Figure 1: Strategic decision tree for selecting the appropriate purity determination technique based on development phase.
Part 3: Experimental Protocol (LC-MS Focus)
This protocol is designed for a High-Resolution LC-MS (Q-TOF) workflow, which is preferred for differentiating thiazole derivatives from their isobaric oxidative degradants.
Reagents & Mobile Phase Strategy
-
Why Ammonium Formate? Thiazoles are basic. Using straight Formic Acid (0.1%) often leads to peak tailing due to interaction with residual silanols on the column. Ammonium Formate (5-10 mM) buffers the mobile phase (pH ~3.5), sharpening the peak shape while maintaining high ionization efficiency in ESI(+) mode.
Chromatographic Conditions
-
Column: Waters XSelect CSH C18 or Phenomenex Kinetex XB-C18 (2.1 x 100 mm, 1.7 µm).
-
Rationale: Charged Surface Hybrid (CSH) particles resist basic load tailing better than traditional silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to trap polar precursors)
-
1-10 min: 5% -> 95% B (Linear gradient)
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI+)
-
Source Temp: 350°C (Thiazoles are thermally stable).
-
Capillary Voltage: 3.0 kV.
-
Fragmentor: 120 V.
-
Scan Range: 100 – 1000
. -
Reference Mass: Continuous infusion (e.g., Purine/HP-0921) for <5ppm mass accuracy.
Method Optimization Workflow
Figure 2: Iterative optimization loop for Thiazole LC-MS method development.
Part 4: Comparative Data (Case Study)
Scenario: Purity assessment of a novel thiazole candidate, TZ-2024 , synthesized via the Hantzsch reaction. Objective: Compare purity results from HPLC-UV (254 nm) vs. LC-MS (TIC).
| Impurity ID | Structure Description | HPLC-UV Area % | LC-MS Area % | Interpretation |
| TZ-2024 | Target Thiazole | 98.5% | 94.2% | UV overestimates purity. |
| Imp-A | Unreacted Thioamide | 0.2% | 3.5% | Critical: Thioamides have low extinction coefficients at 254nm but ionize well. UV missed the bulk of this impurity. |
| Imp-B | Regioisomer (2,4 vs 2,5) | Not Detected (Co-elutes) | 1.8% | LC-MS extracted ion chromatogram (EIC) resolved the shoulder that UV averaged out. |
| Imp-C | Dimer | 1.3% | 0.5% | UV overestimates due to high conjugation (high |
Conclusion from Data: Reliance on HPLC-UV alone would have released a batch containing 3.5% of a reactive thioamide precursor, potentially failing downstream toxicity studies. LC-MS provided the "true" purity profile.
Part 5: Validation Criteria (Self-Validating System)
To ensure trustworthiness (E-E-A-T), the LC-MS method must be validated against ICH Q2(R2) guidelines.
-
Specificity: Demonstrate separation of the parent thiazole from its N-oxide (+16 Da) and des-sulfur analogues.
-
Linearity:
over 0.1% to 120% of target concentration. -
Accuracy: Spike recovery must be 90-110%.
-
Sensitivity:
-
LOD (Limit of Detection): S/N > 3:1 (Typically ~1 ng/mL for thiazoles).
-
LOQ (Limit of Quantitation): S/N > 10:1.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
Basavanakatti, A. I., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]
-
Attwa, M. W., et al. (2022). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry. [Link]
-
Niessen, W. M. A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. [Link]
Sources
Safety Operating Guide
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide proper disposal procedures
Executive Summary & Chemical Profile
Objective: This guide defines the safe handling and disposal workflow for 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide . Due to the specific structural moieties—an electrophilic
Chemical Profile & Hazard Identification: The disposal protocol is dictated by the functional groups present, which classify this as an alkylating agent with potential aquatic toxicity.[1]
| Property | Description | Disposal Implication |
| Molecular Structure | Thiazole ring + | High Reactivity: The C-Cl bond is labile and electrophilic (alkylating agent).[1] |
| Waste Class | Halogenated Organic | Strict Segregation: Must not be mixed with non-halogenated solvents (e.g., Acetone, Ethanol) due to EPA/RCRA incineration requirements.[1] |
| Toxicity Profile | Likely Sensitizer / Irritant / Toxic | Contact Hazard: Zero-contact protocol required.[1] Potential skin sensitizer (H317) and toxic if swallowed (H301) based on analog structure-activity relationships (SAR).[1] |
| Physical State | Solid (Powder) | Dust Control: Avoid aerosolization during transfer.[1] |
Pre-Disposal Protocol: Segregation & Quenching[1]
Core Directive: Do not dispose of this compound down the drain. It is illegal and environmentally catastrophic due to the stability of the thiazole ring in aquatic environments.
A. Waste Segregation Logic
You must separate this waste from general organic waste.[1] Halogenated compounds require higher incineration temperatures (approx. 1100°C) and specific scrubbers to neutralize the acidic gases (HCl, NOx, SOx) generated during combustion.
Figure 1: Decision tree for segregating halogenated thiazole derivatives.
B. Chemical Quenching (Optional but Recommended for Large Quantities)
If you are disposing of pure material >5g, chemical deactivation is recommended to destroy the alkylating potential before disposal.[1]
-
Reagent: 10% Sodium Thiosulfate or Thiourea in water.[1]
-
Mechanism: The thiosulfate acts as a nucleophile, displacing the chlorine atom and neutralizing the electrophilic site.[1]
-
Procedure: Stir waste with excess thiosulfate solution for 24 hours.[1] The resulting slurry is still hazardous waste but has reduced acute toxicity.[1]
Step-by-Step Disposal Workflow
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.
Step 1: Packaging
-
Solids: Place the vial or powder into a clear polyethylene bag (4 mil thickness). Seal with tape.[1] Place this bag into a secondary container (wide-mouth HDPE jar).
-
Liquids (Mother Liquor): Collect in a dedicated "Halogenated Waste" carboy.[1] Ensure the carboy is made of HDPE or glass, not metal (corrosion risk from potential HCl evolution).
Step 2: Labeling
The label must be explicit to prevent downstream accidents at the incineration plant.[1]
-
Chemical Name: Write the full name. Do not use abbreviations or lab notebook codes (e.g., "Compound X").
-
Hazards: Check boxes for TOXIC and IRRITANT .[1]
-
Constituents: Explicitly list "Halogenated Organics" and "Thiazole Derivative."
Step 3: Storage & Handoff
-
Store in a Satellite Accumulation Area (SAA) near the point of generation.
-
Keep container closed at all times unless adding waste.[1]
-
Timeline: Move to the central accumulation area within 3 days of filling the container.
Figure 2: The "Cradle-to-Grave" lifecycle of the chemical waste.[1]
Emergency Spill Response
If the container breaks or powder is dispersed:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and a P95/N95 respirator (dust mask) or half-face respirator if powder is fine.[1]
-
Containment:
-
Decontamination: Wipe the surface with a mild detergent followed by water.[1] Collect all wipes as hazardous waste (Container A).[1]
-
Reporting: Report the spill to your facility's Safety Officer immediately.
References & Regulatory Grounding
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link
-
Authority for segregation protocols and waste minimization strategies.
-
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273).[1]Link[1]
-
Legal framework for hazardous waste identification and land disposal restrictions.[1]
-
-
PubChem. 2-Chloroacetamide (Analog) Safety Data Sheet.[1] National Library of Medicine. Link
-
Source for Structure-Activity Relationship (SAR) toxicity data regarding the alpha-chloroacetamide moiety.
-
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Chloroacetamide.[1]Link[1]
-
Specific handling data for the reactive chloroacetamide functional group.
-
Sources
Personal protective equipment for handling 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
The following technical guide details the safety, logistical, and operational protocols for handling 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide .
Executive Summary: The "Warhead" Hazard
As a Senior Application Scientist, I must first ground you in the chemical reality of this molecule. This is not a benign buffer salt.[1] The
It is designed—or has the inherent potential—to alkylate nucleophilic residues (specifically cysteine thiols) on proteins.[1] Why does this matter for safety? The same mechanism that makes it a potential hit in a drug discovery screen makes it a potent skin sensitizer and cytotoxin .[1] Upon contact with skin or mucosal membranes, it can covalently bind to your own proteins, triggering haptenization and severe allergic dermatitis.[1]
Part 1: Hazard Identification & Risk Assessment[2]
Compound: this compound CAS: 726157-04-6 (Analogous reference) Molecular Weight: ~356.87 g/mol [1][2][3]
| Hazard Class | Risk Description | Mechanistic Basis |
| Acute Toxicity (Oral/Dermal) | High | Small, lipophilic molecule capable of rapid systemic absorption.[1][2] |
| Skin Sensitization (H317) | CRITICAL | The |
| Eye Damage/Irritation | Severe | Direct alkylation of corneal proteins; acidic hydrolysis products.[1] |
| Germ Cell Mutagenicity | Suspected | Alkylating agents can interact with nucleophilic DNA bases (e.g., guanine).[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. You must employ a barrier strategy designed for small-molecule electrophiles .
Hand Protection (The Critical Barrier)
-
Recommendation: Double Nitrile (minimum total thickness 8 mil) or Silver Shield/4H laminate gloves for prolonged handling.[1]
-
The "Why": Latex is permeable to lipophilic chloroacetamides.[1] Single thin nitrile gloves (4 mil) offer protection for incidental splash only.[1] The compound can permeate the glove material before you notice a sensation.[1]
-
Protocol:
Respiratory Protection
-
Primary: Chemical Fume Hood (Certified face velocity: 100 fpm).[1]
-
Secondary (if hood unavailable/cleaning spills): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1][2]
-
The "Why": As a solid powder, electrostatic forces can aerosolize the compound during weighing.[1] Inhalation delivers the alkylating agent directly to alveolar tissue.[1]
Body & Eye Defense[1][2]
-
Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses are insufficient for powders that can drift around side shields.[1]
-
Body: Tyvek® lab coat or sleeve covers are superior to cotton.[1] Cotton absorbs and holds the chemical against the skin.[1]
Part 3: Operational Protocol (Step-by-Step)
Phase A: Weighing & Solubilization[1][2]
-
Solubility Profile: Insoluble in water; soluble in DMSO, DMF, and Ethanol.[1]
-
Static Control: The thiazole/tolyl groups make this compound hydrophobic and prone to static charge.[1] Use an ionizing fan or anti-static gun during weighing to prevent powder "jumping."[1]
Step 1: Prepare the workspace inside the fume hood.[1] Lay down a plastic-backed absorbent mat (absorbent side up).[1][2] Step 2: Don double gloves and goggles.[1] Step 3: Weigh the solid into a pre-tared vial. Do not use a spatula that has been used for other compounds without rigorous cleaning. Step 4: Add solvent (e.g., DMSO) immediately to the vial to trap the dust in solution. Step 5: Wipe the exterior of the vial with a Kimwipe dampened with ethanol before removing it from the hood.[1] Treat the Kimwipe as hazardous waste.
Phase B: Reaction Setup
When using this compound as an intermediate:
-
Temperature Control: If heating is required, use a closed vessel (pressure vial) to prevent vaporization of the chloroacetamide moiety.[1]
-
Quenching: Do not simply wash glassware with water.[1] Unreacted chloroacetamide can remain active.[1] Rinse glassware with a 10% aqueous ammonia or 5% thiourea solution to chemically quench the electrophile before washing.[1]
Part 4: Visualization of Safety Logic
The following diagram illustrates the "Covalent Hazard Pathway"—the specific chemical mechanism that dictates our safety choices.
Caption: Figure 1. The Covalent Hazard Pathway.[1] Safety protocols (Green) are designed to interrupt the specific alkylation mechanism (Red/Blue) of the chloroacetamide warhead.
Part 5: Emergency Response & Disposal[1][2]
Accidental Exposure[2]
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes using an eyewash station.[1] Seek medical attention immediately (corneal alkylation risk).[1][4][5]
Spill Cleanup (Solid)[2]
-
Cover the powder with a wet paper towel (water/surfactant) to prevent dust generation.[1]
-
Scoop up the material and place it in a wide-mouth hazardous waste jar.[1][2]
-
Clean the surface with a 10% sodium thiosulfate or dilute ammonia solution to react with any trace residues.[1]
Disposal
-
Waste Stream: Halogenated Organic Waste.[1]
-
Labeling: Clearly mark as "Toxic" and "Sensitizer."[1] Do not mix with strong oxidizers (e.g., nitric acid) as this may generate toxic chloramines or NOx gases.[1][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3763861, 2-Chloro-N-(4,5-di-p-tolylthiazol-2-yl)acetamide.[1][2] Retrieved from [Link]
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[1] Nature, 534(7608), 570–574.[1] (Validating the reactivity of chloroacetamide warheads). Retrieved from [Link][2]
-
Åkerblom, M., et al. (2017). High-Throughput Screening for Covalent Inhibitors: Reactivity and Selectivity Profiling.[1] Journal of Biomolecular Screening.[1] (Discussing the promiscuity and handling of alpha-chloroacetamides). Retrieved from [Link][2]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 6081-87-4,2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. guidechem.com [guidechem.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
